Halopemide

Catalog No.
S529745
CAS No.
59831-65-1
M.F
C21H22ClFN4O2
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halopemide

CAS Number

59831-65-1

Product Name

Halopemide

IUPAC Name

N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-4-fluorobenzamide

Molecular Formula

C21H22ClFN4O2

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C21H22ClFN4O2/c22-15-3-6-19-18(13-15)25-21(29)27(19)17-7-10-26(11-8-17)12-9-24-20(28)14-1-4-16(23)5-2-14/h1-6,13,17H,7-12H2,(H,24,28)(H,25,29)

InChI Key

NBHPRWLFLUBAIE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Halopemide; NSC 354856; NSC-354856; NSC354856; R34301; R-34301; R 34301;

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCNC(=O)C4=CC=C(C=C4)F

The exact mass of the compound Halopemide is 416.1415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 354856. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quantitative Pharmacological Profile of Halopemide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for Halopemide's mechanisms of action.

Mechanism / Target Affinity / Potency (IC₅₀) Experimental Context Citation
Dopamine D2 Receptor 7 nM (Antagonism) Receptor binding assays [1]
Phospholipase D1 (PLD1) 21 nM (Cellular); 220 nM (Biochemical) Cellular and in vitro enzymatic assays [1] [2]
Phospholipase D2 (PLD2) 300 nM (Cellular); 310 nM (Biochemical) Cellular and in vitro enzymatic assays [1] [2]

From Neuroleptic to PLD Inhibitor: The Evolution of this compound's Recognized Mechanism

The understanding of this compound's mechanism has evolved over time, encompassing two primary, potentially complementary, pathways.

  • Initial Understanding: Dopamine D2 Receptor Antagonism this compound was originally developed as a structural analog of butyrophenone neuroleptics (like haloperidol) and was characterized as a potent dopamine D2 receptor antagonist [3] [1]. This mechanism was believed to underpin its initial clinical psychotropic effects, which showed benefits for symptoms like autism and emotional withdrawal without inducing significant parkinsonism, a common side effect of typical antipsychotics [4] [5].

  • Later Discovery: Phospholipase D (PLD) Inhibition Subsequent high-throughput screening revealed that this compound is a direct inhibitor of Phospholipase D (PLD) enzymes [1] [6]. It was initially reported as a PLD2 inhibitor but was later found to potently inhibit both PLD1 and PLD2 isoforms, making it more accurately a dual PLD1/2 inhibitor [1] [2]. This inhibition occurs at nanomolar concentrations, as shown in the table above. The phosphatidic acid (PA) produced by PLD is a crucial lipid second messenger involved in cell proliferation, survival, and migration [7] [8]. The search for more selective PLD inhibitors was largely inspired by the this compound scaffold [1] [6].

Experimental Assays for PLD Inhibition

The potency of this compound against PLD was established through a combination of biochemical and cellular assays.

  • In Vitro Biochemical PLD Activity Assay: This method directly measures the enzyme's catalytic activity. A common assay involves reconstituting purified human PLD1 or PLD2 enzyme with a substrate, such as radiolabeled phosphatidylcholine. The enzyme's hydrolysis reaction generates radiolabeled choline, which can be detected and quantified using scintillation proximity assays (SPA). Inhibitor potency (IC₅₀) is determined by testing compound dilution series in this system [1].
  • Cellular PLD Activity Assay: In a cellular context, PLD activity is often measured via the transphosphatidylation reaction. When cells are stimulated (e.g., by phorbol esters) in the presence of a primary alcohol like 1-butanol, PLD uniquely transfers the phosphatidyl group to the alcohol, producing phosphatidylalcohol (e.g., phosphatidylbutanol). This stable product can be separated and quantified using thin-layer chromatography (TLC) or LC-MS. The reduction in phosphatidylbutanol formation in the presence of this compound indicates effective PLD inhibition in a live-cell environment [7] [1].

Signaling Pathways and Therapeutic Implications of PLD Inhibition

The following diagram illustrates the cellular signaling pathways influenced by this compound's PLD inhibition and their potential therapeutic implications, particularly in cancer biology.

G GPCR_RTK Growth Factor Signals (GPCRs, RTKs) PLD_Enzyme PLD Enzyme (PLD1/PLD2) GPCR_RTK->PLD_Enzyme Activates Phosphatidic_Acid Phosphatidic Acid (PA) PLD_Enzyme->Phosphatidic_Acid Produces mTOR mTOR Signaling Phosphatidic_Acid->mTOR Activates AKT Akt Signaling Phosphatidic_Acid->AKT Activates Wnt Wnt/β-catenin Pathway Phosphatidic_Acid->Wnt Promotes (Cross-talk) Cellular_Effects Cellular Outcomes: - Proliferation - Stemness - Chemoresistance - Survival mTOR->Cellular_Effects AKT->Cellular_Effects Wnt->Cellular_Effects This compound This compound Inhibition This compound->PLD_Enzyme Inhibits

This compound's role as a PLD inhibitor has positioned it as a valuable tool in cancer research. By blocking the production of Phosphatidic Acid (PA), it disrupts key oncogenic signaling pathways. Research highlights that PLD1, in particular, is a central player in coordinating cross-talk between the PI3K/Akt and Wnt/β-catenin pathways, which are critical for maintaining cancer stemness and driving chemoresistance in aggressive cancers like colorectal cancer (CRC) and glioblastoma multiforme (GBM) [8]. Inhibiting PLD with tools like this compound is therefore a proposed strategy to overcome drug resistance and improve cancer therapy [8] [6].

Key Takeaways for Researchers

  • Dual-Mechanism Tool: this compound serves as a historical and functional bridge between classical neuroleptic research and modern lipid signaling biology.
  • Potent but Non-Selective PLD Inhibitor: It is a high-potency, direct inhibitor of both PLD1 and PLD2, making it useful for initial, non-selective PLD pathway blockade in experimental settings.
  • Foundation for Drug Discovery: Its clinical history demonstrated the safety of PLD inhibition in humans, making its chemical scaffold a valuable starting point for developing more isoform-selective PLD inhibitors (e.g., ML395 for PLD2) [1].
  • Relevance in Oncology: The primary modern research interest in this compound's mechanism lies in its ability to disrupt PA-mediated signaling in cancer proliferation, stemness, and chemoresistance [8] [6].

References

Halopemide dopamine receptor antagonist properties

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context and Core Mechanism

Halopemide was initially developed as a psychotropic agent and is characterized as a dopamine receptor antagonist [1] [2].

Its significance in modern research, however, lies in its role as a chemical scaffold for developing phospholipase D (PLD) inhibitors. Research indicates that this compound itself is only a modest inhibitor of PLD activity [3]. It served as the lead compound for creating more potent and selective PLD inhibitors, such as 5-fluoro-2-indolyl des-chlorothis compound (FIPI) [4]. The table below summarizes its dual roles.

Property Description
Initial Classification Dopamine receptor antagonist & psychotropic agent [1] [2].
Modern Research Context Lead compound for developing phospholipase D (PLD) inhibitors [3] [4].
Reported PLD Inhibition Modest inhibitor of both PLD1 and PLD2, with slight preference for PLD1 [3].

Experimental Data on PLD Inhibition

The most rigorous available data comes from a study that synthesized and evaluated a library of compounds based on the this compound scaffold [3]. The experimental details are summarized below.

Parameter Experimental Detail
Lead Compound This compound (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) [3].
Library Synthesis Solution-phase parallel synthesis using a 3-scaffold x 3-linker x 30-amide matrix [3].
Analytical Purification Mass-directed preparative HPLC to >98% purity [3].
Primary Assays In vitro enzymatic assay & cell-based assay for PLD activity [3].
Key Finding on this compound Inhibits both PLD1 (IC₅₀ = 220 nM) and PLD2 (IC₅₀ = 310 nM) with no isoform selectivity [3].

Visualizing this compound's Dual Mechanisms

The following diagram illustrates the two primary mechanisms associated with this compound, as identified in the scientific literature.

G cluster_dopamine Dopamine Receptor Antagonism cluster_pld Phospholipase D (PLD) Inhibition This compound This compound D2_Receptor D2 Dopamine Receptor This compound->D2_Receptor Antagonizes PLD_Enzyme PLD1 / PLD2 Enzyme This compound->PLD_Enzyme Inhibits Antipsychotic_Potential Psychotropic Effects D2_Receptor->Antipsychotic_Potential PA_Synthesis Inhibition of PA Synthesis PLD_Enzyme->PA_Synthesis Cancer_Research Tool in Cancer Research PA_Synthesis->Cancer_Research

References

Comprehensive Technical Analysis of Halopemide Cerebral Distribution in Rat Brain

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Historical Significance

Halopemide is a psychotropic agent structurally analogous to butyrophenone neuroleptics but with a distinct pharmacological and clinical profile. Unlike traditional neuroleptics, preliminary clinical findings indicate that this compound lacks the ability to induce parkinsonism and may be particularly effective in treating psychosis characterized by autism, emotional withdrawal, or apathy. This unique clinical profile sparked significant research interest in its cerebral distribution and receptor interactions during the late 1970s and 1980s. [1] [2]

The chemical structure of this compound places it within the butyrophenone structural family, yet its distribution patterns within the brain deviate markedly from those observed with traditional neuroleptics such as haloperidol and spiperone. This divergence in brain distribution likely underlies its differentiated clinical effects, particularly its reduced extrapyramidal side effects compared to classical neuroleptic agents. [3]

Regional Distribution Patterns

Quantitative Regional Concentration Data

Research using radiolabeled this compound ([³H]-halopemide) in rat models has revealed a distinct distribution profile that differs significantly from traditional neuroleptics. The table below summarizes the key regional distribution findings:

Table 1: Regional Distribution of this compound in Rat Brain

Brain Region Relative Concentration Comparison to Traditional Neuroleptics Special Characteristics
Septal areas Highest concentration ~10x lower than neuroleptics Consistent high uptake across studies
Thalamic areas High concentration ~10x lower than neuroleptics -
Striae medullares Higher concentration ~10x lower than neuroleptics -
Caudate nucleus Lower concentration Significantly lower than neuroleptics Far less particle-bound than neuroleptics
Nucleus accumbens Lower concentration Significantly lower than neuroleptics Minimal accumulation
Tuberculum olfactorium Lower concentration Significantly lower than neuroleptics Minimal accumulation
Pituitary gland High concentration Similar to neuroleptics Sustained high levels; higher in adenohypophysis
Overall brain penetration Limited (~10x less than neuroleptics) Markedly reduced Even distribution except specific high areas

[3] [4]

This distribution pattern contrasts sharply with traditional neuroleptics like haloperidol and spiperone, which typically concentrate most heavily in the caudate nucleus, nucleus accumbens, and tuberculum olfactorium—regions rich in dopamine receptors. The unique concentration of this compound in septal and thalamic areas suggests a different mechanism of action and potentially explains its distinct clinical effects. [3]

Temporal Distribution Kinetics

The distribution of this compound in the rat brain follows a specific temporal pattern that further distinguishes it from conventional neuroleptics:

Table 2: Temporal Kinetics of this compound Distribution in Rat Brain

Time Parameter Findings Methodological Notes
Peak concentration 1-2 hours post-injection Rapid absorption phase
Distribution stability Stable profile up to 4 hours Consistent regional pattern
Elimination phase Gradual decline 0.004% of dose remaining after 8 hours
Chronic administration No significant change in distribution No evidence of accumulation
Pituitary persistence High levels maintained after 8 hours No detectable labeled metabolites

[4]

The limited brain penetration of this compound (approximately 10 times less than traditional neuroleptics) combined with its unique regional distribution pattern provides important insights into its mechanism of action. The sustained presence in the pituitary gland, with higher concentration in the adenohypophysis compared to the neurohypophysis, suggests particular relevance for neuroendocrine effects, though this requires further investigation. [4]

Experimental Methodologies

Key Technical Approaches

The fundamental understanding of this compound's cerebral distribution stems from carefully designed experimental protocols using radiolabeled compounds in rat models. The following diagram illustrates the core experimental workflow used in these distribution studies:

G CompoundPreparation Compound Preparation [³H]-halopemide Administration Administration Route: injection Dose: varied CompoundPreparation->Administration AnimalModel Animal Model Rat subjects AnimalModel->Administration Sacrifice Tissue Collection Time-point sacrifice Brain dissection Administration->Sacrifice RegionalDissection Regional Dissection 43 brain regions Pituitary separation Sacrifice->RegionalDissection Quantification Concentration Quantification Radiolabel measurement Protein normalization RegionalDissection->Quantification DataAnalysis Data Analysis Regional concentration Temporal kinetics Quantification->DataAnalysis Subcellular Subcellular Distribution Particle-bound vs. free Subcellular->DataAnalysis Optional ChronicStudy Chronic Administration Repeated dosing Accumulation assessment ChronicStudy->DataAnalysis Optional MetaboliteAnalysis Metabolite Analysis HPLC separation Metabolite identification MetaboliteAnalysis->DataAnalysis Optional Results Distribution Profile Regional localization Time-course patterns DataAnalysis->Results

Figure 1: Experimental workflow for studying this compound distribution in rat brain

Detailed Methodological Protocols
  • Radiolabeling and Administration: Researchers utilized tritium-labeled this compound ([³H]-halopemide) administered to rats via injection. The specific activity of the radiolabeled compound was calibrated to allow precise quantification of tissue concentrations. Dosing regimens varied from single administration for basic distribution studies to repeated dosing for chronic exposure assessments. [4]

  • Tissue Processing and Regional Dissection: At predetermined time points (from 1-8 hours post-administration), animals were sacrificed, and brains were rapidly removed and dissected on ice-cold platforms. Regional dissection followed standardized neuroanatomical maps, with particular attention to septal areas, thalamic regions, caudate nucleus, nucleus accumbens, and pituitary subregions (adenohypophysis and neurohypophysis). This precise regional separation was critical for identifying this compound's unique distribution pattern. [3] [4]

  • Quantification Methods: Tissue samples were processed for radiolabel quantification using liquid scintillation counting. Results were normalized to protein content or tissue weight to enable cross-regional comparisons. Metabolite analysis was performed using chromatographic separation techniques to distinguish intact this compound from potential metabolites. Subcellular distribution studies further fractionated tissue samples to determine particle-bound versus free drug ratios. [3] [4]

Receptor Interactions and Subcellular Distribution

Pharmacological Profile

This compound demonstrates a complex receptor interaction profile that distinguishes it from traditional butyrophenone neuroleptics. While it shares structural similarities with potent dopamine antagonists, its receptor affinity pattern explains both its clinical efficacy and reduced extrapyramidal side effects:

  • Dopamine Receptor Interactions: Unlike traditional neuroleptics that show high affinity and specific binding to dopamine receptors in striatal regions, this compound exhibits a modified interaction with dopaminergic systems. This is evidenced by its markedly lower concentration in dopamine-rich areas like the caudate nucleus compared to conventional neuroleptics. [3] [2]

  • GABAergic System Effects: Research indicates that this compound affects GABA receptor binding, uptake, and release, suggesting potential interactions with GABAergic systems that may contribute to its psychotropic profile. These effects were observed at concentrations relevant to its clinical dosing, indicating potential therapeutic relevance. [5]

Subcellular Localization

Subcellular distribution studies reveal that this compound is "far less particle-bound" in the caudate nucleus compared to neuroleptic agents. This finding suggests differences in tissue binding characteristics at the subcellular level, potentially influencing both its distribution pattern and pharmacological effects. The reduced particle association may relate to its differentiated receptor interactions and possibly contribute to its reduced extrapyramidal side effects. [3]

Modern Research Context and Significance

Contemporary Relevance as PLD Inhibitor

While initially developed as a psychotropic agent, this compound has gained renewed research interest in recent years due to its identification as an inhibitor of phospholipase D (PLD) enzymes. This section outlines the relationship between this compound's distribution and its newly discovered molecular targets:

G This compound This compound PLD2 PLD2 Enzyme Inhibition This compound->PLD2 Direct inhibition R28935 R28935 Metabolite Antihypertensive This compound->R28935 Metabolite BrainDistribution Unique Brain Distribution Septal/Thalamic preference This compound->BrainDistribution PA ↓ Phosphatidic Acid (PtdOH) production PLD2->PA Signaling Altered Cell Signaling PA->Signaling CellularEffects Cellular Effects Modified spreading Inhibited chemotaxis Signaling->CellularEffects ClinicalProfile Differentiated Clinical Effects Reduced extrapyramidal symptoms BrainDistribution->ClinicalProfile

Figure 2: this compound's mechanism of action linking PLD inhibition to clinical effects

  • PLD Inhibition Mechanism: this compound was identified in 2007 as an effective inhibitor of phospholipase D2 (PLD2) through high-throughput screening. Optimization efforts led to the development of 5-Fluoro-2-indolyl des-chlorothis compound (FIPI), a more potent derivative that alters cell spreading and inhibits chemotaxis. This PLD inhibitory activity represents a previously unrecognized mechanism that may contribute to this compound's psychotropic effects. [5]

  • Therapeutic Implications: The discovery of this compound's PLD inhibitory activity has expanded its potential therapeutic relevance beyond psychiatric conditions to include cancer, infectious diseases, and neurodegenerative disorders. PLD enzymes have been implicated in various cellular processes, and their inhibition may modulate pathogenic pathways in these conditions. [5]

Comparative Analysis with Haloperidol Transport

Research on haloperidol, a structural relative of this compound, has demonstrated active, temperature-, sodium ion-, and energy-dependent uptake in rat brain synaptosomes. This transport mechanism shows regional variation, with the highest uptake capacity in striatal regions (Vmax = 2.37 pmol mg⁻¹ protein min⁻¹) and similar affinity values (Km ≈ 40 nM) across brain areas. [6] While similar transport mechanisms have not been explicitly documented for this compound, these findings on structurally related compounds provide context for understanding potential distribution mechanisms of butyrophenone-derived psychotropics.

Conclusion and Research Implications

References

Halopemide psychotropic agent preliminary clinical findings

Author: Smolecule Technical Support Team. Date: February 2026

Preliminary Clinical Findings (1980s)

Initial clinical studies in the 1970s and 1980s investigated halopemide for psychiatric conditions characterized by negative symptoms such as withdrawal and apathy. The table below summarizes the key clinical findings:

Clinical Trial / Report Type Patient Population Key Efficacy Findings Key Safety Findings
Open pilot trial [1] 10 female schizophrenic in-patients [1] Significant improvement in autism, hallucinations, and delusions in 8 of 10 patients; agitation not affected [1] Information not specified in sources
Double-blind trial [1] 10 young male oligophrenic patients with autistic behaviour [1] Superior to placebo; patients more alert, communicative, and activated [1] Information not specified in sources
Case study [1] A 16-year-old girl with infantile autism [1] Spectacular improvement [1] Information not specified in sources
Multicenter open trial [1] 70 outpatients (various diagnoses) with poor contact and energy [1] 46 patients benefited; most effective in young schizophrenic patients with autism; also showed improvement in neurosis and depression [1] Agitation, anxiety, and suicidal tendencies were considered contra-indications [1]
Double-blind cross-over study [1] 14 responders (various diagnoses) [1] 9 patients clearly deteriorated during the placebo period [1] Information not specified in sources
Overall Profile (Review Article) [2] [3] Schizophrenia, autism, emotional withdrawal, or apathy [2] [3] Lacks the ability to induce parkinsonism; acts as a "psychic energizer" [2] [3] Lacks the ability to induce parkinsonism [2] [3]

Rediscovery as a Phospholipase D (PLD) Inhibitor

Decades after its initial development, this compound was rediscovered in a high-throughput screen as an inhibitor of Phospholipase D2 (PLD2) [4]. PLD is an enzyme that generates the lipid second messenger phosphatidic acid (PA), which is involved in crucial cell signaling pathways [5]. Subsequent research revealed that this compound is actually a dual PLD1/PLD2 inhibitor [4] [6]. Its safety profile from clinical trials, coupled with its potent PLD inhibition, made the this compound scaffold an excellent starting point for developing new PLD-targeted therapies [4].

The following diagram illustrates the mechanism of PLD inhibition and the key pathways affected by the phosphatidic acid (PA) it produces.

G This compound This compound PLD_Enzyme PLD Enzyme (PLD1/PLD2) This compound->PLD_Enzyme Inhibits Product Phosphatidic Acid (PA) PLD_Enzyme->Product Substrate Phosphatidylcholine (PC) Substrate->PLD_Enzyme Hydrolyzes Downstream Downstream Effects Product->Downstream

Key Experimental Protocols for PLD Inhibition

Research into this compound's PLD-inhibiting properties relies on specific biochemical and cellular assays.

  • Cellular PLD Activity Assay: This common method measures a compound's ability to inhibit PLD activity within living cells. The assay typically uses Calu-1 (human lung cancer) or HEK293 (human embryonic kidney) cell lines. Cellular PLD activity is often determined by measuring the production of phosphatidylalcohol via the transphosphatidylation reaction in the presence of a primary alcohol (like 1-butanol). The conversion of a radioactive or fluorescent substrate is quantified to determine the inhibitor's potency (IC₅₀) [4] [7].
  • Biochemical (In Vitro) PLD Inhibition Assay: To confirm that a compound acts directly on the PLD enzyme and not through other cellular mechanisms, a biochemical assay is used. This involves testing the compound against recombinant human PLD1 or PLD2 enzymes. One specific protocol is the Immunoprecipitated on Plate (IPoP) assay, where PLD1 or PLD2 is immunoprecipitated from cell lysates and then used to measure the hydrolysis of a substrate like ³H-phosphatidylcholine in a cell-free environment [8] [7].
  • Enzyme Isoform Selectivity Profiling: A compound's selectivity for PLD1 versus PLD2 is crucial. This is determined by running the aforementioned cellular and biochemical assays in parallel for both PLD1 and PLD2. The ratio of the IC₅₀ values (e.g., IC₅₀ PLD1 / IC₅₀ PLD2) indicates the degree of selectivity [4] [7].

Quantitative Data on this compound's PLD Inhibition

The table below summarizes the measured potency of this compound against the PLD enzymes.

Assay Type PLD1 Inhibition (IC₅₀) PLD2 Inhibition (IC₅₀) Selectivity Citation
Cellular 21 nM 300 nM Dual inhibitor, slightly prefers PLD1 [4]
Biochemical 220 nM 310 nM Dual inhibitor [4]
Initial HTS (Biochemical) Information not specified 1.5 µM (1500 nM) Initially reported as PLD2 inhibitor [4]

Research Implications and Future Directions

The discovery of this compound's activity opened new avenues in drug discovery.

  • Overcoming Chemoresistance in Cancer: PLD1, a target of this compound, is a key player in promoting cancer stemness and chemoresistance in cancers like colorectal cancer and glioblastoma. It facilitates crosstalk between the PI3K/Akt and Wnt/β-catenin signaling pathways. Inhibiting PLD1 is proposed as a strategy to improve cancer therapy and overcome drug resistance [9].
  • Tool for Neurodegenerative Disease Research: PLD signaling has been implicated in neurodegenerative disorders, including Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS). The this compound scaffold has been used to develop next-generation, brain-penetrant PLD inhibitors to validate PLD as a therapeutic target in models of ALS [6] [8].

References

From Antipsychotic to Research Probe: The Halopemide Story

Author: Smolecule Technical Support Team. Date: February 2026

Halopemide was initially investigated as an atypical antipsychotic agent. Its significance grew when it was discovered to inhibit Phospholipase D (PLD), a finding that triggered renewed interest in PLD as a therapeutic target. The table below outlines the key characteristics and evolution of this compound-derived molecules [1] [2].

Compound Name Primary Target / Role Key Characteristics & Significance Cellular IC50 (Isoform Selectivity)
This compound Dual PLD1/2 Inhibitor Atypical antipsychotic; starting point for modern PLD inhibitor development [1] [2]. Not specified in results (Dual PLD1/2)
ML299 Dual PLD1/2 Inhibitor Potent, balanced inhibitor; improved DMPK profile and cleaner ancillary pharmacology than earlier compounds; useful for probing PLD function in vitro and in vivo [2]. PLD1 = 5.6 nM; PLD2 = 20 nM [2]
ML395 Selective PLD2 Inhibitor Potent, >80-fold selective allosteric inhibitor; attractive DMPK and physicochemical profile; used to define individual physiological roles of PLD2 [1]. PLD2 = 360 nM (>80-fold selective vs. PLD1) [1]

This research has therapeutic relevance. PLD signaling is implicated in various diseases, and this compound-derived inhibitors like ML299 and ML395 are being used as tools to investigate their role in virology (e.g., against influenza strains) and oncology (e.g., prostate cancer) [1] [2] [3].

Core Experimental Protocols for PLD Inhibitor Characterization

The development and profiling of these compounds involved a standard set of experiments. Here are the key methodologies used by researchers [1] [2]:

Assay Category Specific Assay Type Description / Purpose
Primary & Confirmatory PLD Activity Cellular Isoenzyme Assay Measures a compound's ability to inhibit PLD1 or PLD2 activity in a cellular environment (e.g., using HEK-293 cells overexpressing the isoforms); performed as single-point and concentration-response (CRC) [2].
Biochemical Characterization Purified Enzyme Assay Confirms direct, target-mediated inhibition by testing compounds against purified PLD1 and PLD2 enzymes in an exogenous system [1] [2].
Pharmacological Profiling Radioligand Binding / Ancillary Pharmacology Screens compounds against a panel of receptors, transporters, and enzymes to identify off-target activities and assess potential for side effects [1].
Drug Metabolism & Pharmacokinetics (DMPK) CYP450 Inhibition, Plasma Protein Binding, Solubility, Stability Evaluates compound properties critical for research utility, including drug-drug interaction potential, free fraction in blood, and solution stability [1].

Mechanism of Action and Signaling Context

The following diagram illustrates the signaling pathway influenced by this compound-derived PLD inhibitors and their potential downstream effects, particularly in the context of cancer research.

G cluster_stimuli External Stimuli cluster_pld_activation PLD Activation & Signaling cluster_cellular_outcomes Cellular Outcomes Stimuli Growth Factors, Receptor Tyrosine Kinases PLD2 PLD2 (At Plasma Membrane) Stimuli->PLD2 Activates PA Phosphatidic Acid (PtdOH) PLD2->PA Produces Downstream Downstream Effectors PA->Downstream Activates Survival Cell Survival Downstream->Survival Proliferation Proliferation Downstream->Proliferation Motility Cell Motility / Metastasis Downstream->Motility Inhibitor This compound-derived Inhibitors (e.g., ML395) Inhibitor->PLD2 Inhibits

This pathway highlights why PLD2 is a target in diseases like cancer. Research shows that PLD2 expression increases with Gleason score in prostate cancer, and its inhibition can reduce cancer cell viability, colony formation, and directional movement [3].

Key Insights for Researchers

  • Explore Modern Derivatives: For current research into selective PLD inhibition or benzamide chemistry, the probes ML299 and ML395 are more relevant starting points than this compound itself due to their characterized profiles and availability through molecular libraries [1] [2].
  • Receptor Polypharmacology in Antipsychotics: The search for improved antipsychotics continues to focus on compounds with balanced polypharmacology. For instance, modern benzamide derivatives are designed to act as potent D2, 5-HT1A, and 5-HT2A receptor ligands simultaneously, aiming to maintain efficacy while minimizing side effects like catalepsy or metabolic issues [4].

References

Halopemide regional localization rat brain study

Author: Smolecule Technical Support Team. Date: February 2026

Original Regional Localization Findings

The foundational study provided key quantitative data on how Halopemide distributes in the rat brain. Table 1 summarizes the core findings, while Table 2 highlights the critical differences between this compound and typical neuroleptics [1].

Table 1: Key Quantitative Findings from the 1978 Study

Measurement Finding Comparative Context
Overall Brain Concentration Approximately 10 times less than R29800 and spiperone [1] R29800 is a close chemical congener; Spiperone is a typical neuroleptic [1].
Pituitary Gland Concentration Similar level to R29800 and spiperone [1] Contrasts with its lower general brain concentration.
Highest Regional Concentration Septal and thalamic areas [1]
Particle-Binding in Caudate Nucleus Far less particle-bound than neuroleptics [1] Suggests a different mechanism of action at the subcellular level.

Table 2: this compound vs. Typical Neuroleptics (e.g., Spiperone)

Feature This compound Typical Neuroleptics
Primary High-Affinity Regions Septum, Thalamus [1] Caudate nucleus, Nucleus accumbens, Tuberculum olfactorium [1]
Pituitary Gland Levels High, comparable to neuroleptics [1] High [1]
Subcellular Distribution Less particle-bound in the caudate nucleus [1] Highly particle-bound [1]

Experimental Methodology

The original 1978 study used established techniques to determine drug localization [1]. The following workflow diagram illustrates the key experimental steps:

Experimental workflow for determining this compound's brain distribution.

Key methodological details include:

  • Tissue Preparation: Researchers rapidly dissected specific brain regions and the pituitary gland from rat brains [1].
  • Quantification: The concentrations of this compound and comparator drugs in each sample were measured [1].
  • Subcellular Distribution: Techniques were used to separate particle-bound from free drug, revealing that this compound was "far less particle-bound" in the caudate nucleus compared to typical neuroleptics [1].

Modern Mechanistic Reevaluation as a PLD Inhibitor

Later research revealed that this compound's psychotropic effects are mediated primarily by Phospholipase D (PLD) inhibition rather than direct dopamine receptor antagonism [2] [3] [4]. The diagram below shows the signaling pathway that this compound modulates:

This compound inhibits PLD, suppressing a pathway linked to disease pathologies.

Key implications of this mechanism include:

  • Therapeutic Potential: this compound and its derivatives are being investigated for Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease by protecting synapses and preventing cognitive decline [2] [3].
  • Oncology Applications: PLD signaling promotes cancer cell survival and invasion; PLD inhibitors derived from this compound show promise as a novel cancer therapeutic strategy [4].

Key Insights for Research and Development

The historical data on this compound's unique brain distribution, combined with the modern understanding of its PLD mechanism, provides a valuable case study in drug development.

  • Reinterpret Old Data with New Mechanisms: The unusual regional localization of this compound, which differed from classic dopamine antagonists, can now be re-evaluated through the lens of PLD biology and its regional expression in the brain [1].
  • Leverage for New Indications: The this compound scaffold has proven highly versatile, enabling the development of potent, isoform-selective PLD inhibitors for CNS and oncology applications [2] [4].

References

MOVAS Cells as an In Vitro Model for Vascular Calcification

Author: Smolecule Technical Support Team. Date: February 2026

The MOVAS-1 cell line is a validated and reliable in vitro model for studying vascular calcification, offering a convenient and economical alternative to primary vascular smooth muscle cells (VSMCs) [1]. When cultured under calcifying conditions, MOVAS cells exhibit a time course and molecular profile comparable to primary murine aortic VSMCs [1].

Established Calcification Protocols for MOVAS Cells

Two primary methods are used to induce calcification in MOVAS cells: High Phosphate (HPi) Medium and Calcifying Medium. The table below summarizes the core components of each approach.

Component High Phosphate (HPi) Medium [2] Calcifying Medium [1]
Base Medium Dulbecco's Modified Eagle Medium (DMEM) Information missing from search (often DMEM or α-MEM)
Serum 10% Fetal Bovine Serum (FBS) Information missing from search
Antibiotics 1% Penicillin-Streptomycin Information missing from search
Primary Inducer 3 mM inorganic phosphate (e.g., NaH₂PO₄/Na₂HPO₄) 10 mM β-glycerophosphate
Additional Agent Not required Ascorbic Acid (common concentration: 50 µg/mL)
Treatment Duration 14 days Comparable to primary murine VSMCs (e.g., 10-14 days)
Culture Conditions 37°C in a 5% CO₂ incubator 37°C in a 5% CO₂ incubator

Assessment of Calcification: Methods and Expected Outcomes

After the induction period, calcification is assessed using the following techniques:

  • Alizarin Red Staining: This method detects calcium deposits. After induction, cells are fixed in 4% formaldehyde for 10 minutes and stained with 2% Alizarin Red solution (pH 4.2) for 5-10 minutes [2]. Excess dye is washed off, and the stained nodules can be imaged. For quantification, the dye can be eluted with 10% formic acid and the absorbance measured at 420 nm [2].
  • Calcium Content Quantification: Cellular calcium levels can be directly measured. Cell lysates are prepared, and calcium content is quantified using a commercial kit based on the O-cresolphthalein complexone method, normalized to total protein concentration [2].
  • Alkaline Phosphatase (ALP) Activity: ALP is a key enzyme in the calcification process. ALP activity is measured using a kit with p-Nitrophenyl phosphate (p-NPP) as a substrate. Activity is measured at 405 nm and expressed as nmol of p-nitrophenol produced per minute per µg of protein [2]. An ALP staining kit can also be used for visual assessment [2].

Under calcifying conditions, you can expect MOVAS cells to show significant increases in calcium deposition and ALP activity, along with upregulation of osteogenic genes like Osteocalcin (Ocn), Alkaline Phosphatase (Akp2), and the sodium-dependent phosphate cotransporter PiT-1 [1].

Experimental Workflow for Compound Testing

The following diagram illustrates a generalized workflow for testing a compound like Halopemide in the MOVAS calcification assay. You would need to integrate this compound at the "Treatment" stage.

Start Seed MOVAS cells A Culture until ~80% confluent Start->A B Replace with Calcification Medium (β-glycerophosphate + Ascorbic Acid) OR High Phosphate Medium A->B C Apply Treatment (e.g., Vehicle, Test Compound) B->C D Culture for 10-14 days (Refresh medium every 2-3 days) C->D E Harvest Cells D->E F Assay Endpoints: - Alizarin Red Staining - Calcium Content - ALP Activity - Gene Expression (qPCR) E->F

Figure 1: Generalized workflow for testing compounds in the MOVAS calcification assay.

Signaling Pathways in Vascular Calcification

The protective effects of certain treatments, like conditioned media from choroid plexus epithelium cells (CPECs-CM), have been linked to the modulation of specific signaling pathways in MOVAS cells under high phosphate stress [2]. The diagram below shows key pathways involved.

cluster_path1 MAPK Pathway cluster_path2 PI3K/AKT Pathway HP High Phosphate (HPi) Stress ROS Oxidative Stress (ROS) HP->ROS DNA DNA Damage ROS->DNA MAPKs Activated MAPKs (p38, JNK, ERK) ROS->MAPKs AKT Activated PI3K/AKT ROS->AKT TF Transcription Factor Runx2 Upregulation MAPKs->TF AKT->TF OC Osteogenic Differentiation & Calcification TF->OC CPEC Protective Treatment (e.g., CPECs-CM) CPEC->ROS Inhibits CPEC->MAPKs Normalizes CPEC->AKT Normalizes

Figure 2: Key signaling pathways in HPi-induced MOVAS cell calcification and potential modulation points.

Important Considerations for Your Research on this compound

  • Anticipated Mechanisms for this compound: While this compound's specific effect on MOVAS calcification is unconfirmed, it is known as a phospholipase D2 (PLD2) inhibitor [3]. You could hypothesize that it modulates the process via this target. Your experimental design should include relevant controls and potentially investigate PLD2 activity.
  • Including Key Controls: Your experiments must include:
    • Negative Control: MOVAS cells in normal growth medium.
    • Disease Model Control: MOVAS cells in calcification medium with a vehicle (e.g., DMSO).
    • Positive Control: MOVAS cells in calcification medium with a known inhibitor (e.g., levamisole - ALP inhibitor, or etidronate - bisphosphonate) [1].

References

Halopemide dopamine D2 receptor binding protocol

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of Haloperidol Binding to D2R

Understanding how haloperidol binds to the D2 receptor is crucial for interpreting binding data and designing experiments. Key insights from a crystal structure study include:

  • Primary Interaction: The protonated nitrogen in haloperidol's piperidine ring forms a conserved salt bridge with Asp114³³² in the receptor's orthosteric binding pocket, a canonical interaction for aminergic GPCRs [1] [2].
  • Unique Binding Pocket: Haloperidol binding reveals a second extended binding pocket (SEBP) in D2R, which is distinct from other D2-like receptors (DRD3 and DRD4). This SEBP is formed by residues from TM2, TM3, EL1, and EL2 and is occupied by the chlorobenzene moiety of haloperidol [1] [2].
  • Key Residues: The SEBP is defined by residues Trp100^(EL1) and Phe110³²⁸. Mutagenesis studies show that altering these residues significantly affects the binding affinity of haloperidol [1].

Experimental Binding Data & Protocols

The following table summarizes quantitative binding data and conditions for haloperidol at the D2 receptor, as reported in the literature.

Assay Type Tissue / System Ligand Used Kd (nM) Bmax Key Conditions Source
Radioligand Binding Bovine Striatal Membranes Azido-haloperidol (photoaffinity) 15 Not specified Irreversible binding upon UV light exposure; prevented by dopaminergic agonists/antagonists [3]. Biochem Biophys Res Commun (1988)
Radioligand Binding Rat Striatal Membranes [³H]-haloperidol 7.42 ± 1.03 1.58 ± 0.20 pmol/mg protein Non-specific binding defined with 10 μM chlorpromazine; monophasic Scatchard plot [4]. J Pharm Pharmacol (1992)
Mutagenesis & Binding Engineered D2R Construct Haloperidol & L-741626 Variable (see mutations) N/A Mutations in SEBP (e.g., W100A, F110A) alter binding affinity; see [1] for detailed fold changes [1]. Nat Commun (2020)

Detailed Protocol: Radioligand Binding Assay for D2R

Based on the methods from [4], here is a generalized protocol for conducting a radioligand binding assay to study a compound like haloperidol/halopemide.

1. Membrane Preparation

  • Tissue Source: Isolate the striatum from freshly dissected rat brains.
  • Homogenization: Homogenize the tissue in 20 volumes (w/v) of ice-cold 50 mM Tris-HCl buffer (pH 7.4 at 25°C).
  • Centrifugation: Centrifuge the homogenate at 50,000 × g for 10 minutes. Discard the supernatant and resuspend the pellet in fresh Tris buffer. Repeat this centrifugation and resuspension cycle two more times to thoroughly wash the membranes.
  • Final Suspension: Resuspend the final membrane pellet in Tris buffer at a protein concentration of 1-2 mg/mL. Aliquots can be stored at -80°C.

2. Saturation Binding Assay

  • Incubation Setup:
    • In a series of tubes, add a fixed, low concentration of membrane protein (e.g., 100 μg).
    • Add increasing concentrations of the radioligand (e.g., [³H]-haloperidol, ranging from 0.1 to 20 nM).
    • For determining non-specific binding, include a parallel set of tubes containing a high concentration (e.g., 10 μM) of an unlabeled antagonist like chlorpromazine [4].
    • Bring the total volume to a constant with the assay buffer.
  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C to reach binding equilibrium.
  • Termination and Filtration:
    • Rapidly filter the incubation mixture under vacuum through glass-fiber filters (e.g., Whatman GF/B) pre-soaked in cold buffer to trap the membrane-bound radioligand.
    • Quickly wash the filters with 3 × 5 mL of ice-cold Tris buffer to remove unbound radioligand.
  • Quantification:
    • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to extract for several hours.
    • Measure the trapped radioactivity using a scintillation counter.

3. Data Analysis

  • Calculate specific binding at each radioligand concentration by subtracting non-specific binding from total binding.
  • Perform non-linear regression analysis on the specific binding data to fit a one-site saturation binding curve.
  • The analysis will yield the dissociation constant (Kd, a measure of affinity) and the receptor density (Bmax).

D2 Receptor Signaling Pathways

The D2 receptor signals through multiple pathways. The diagram below illustrates the key signaling cascades activated upon its stimulation.

This diagram shows that D2R signals through:

  • Canonical Gαi/o protein pathways (yellow cluster), leading to inhibition of adenylyl cyclase and cAMP production, as well as modulation of ion channels [5].
  • β-arrestin 2-mediated pathways (blue cluster), which lead to distinct signaling outcomes like Akt/GSK3β regulation and ERK activation, and also mediate receptor endocytosis [5] [6].
  • Other pathways, such as the pertussis toxin (PTX)-insensitive activation of Phospholipase D (PLD) [7].

Important Considerations for Protocol Design

When designing your own experiments for halopemide, consider these factors highlighted in the research:

  • Receptor Conformational States: D2R can adopt different inactive conformations depending on the bound ligand. For example, the binding poses of risperidone and eticlopride stabilize distinct receptor structures [8]. This means your assay results and the apparent affinity of a ligand can be influenced by the specific conformational state it stabilizes.
  • Binding Kinetics: The association (k_on) and dissociation (k_off) rate constants of a drug are important determinants of its therapeutic efficacy and duration of action. Specialized functional assays (e.g., using GIRK channel activation in oocytes) can be used to estimate these kinetic parameters [9].
  • Functional Selectivity (Biased Signaling): Ligands can preferentially activate one signaling pathway (e.g., G protein vs. β-arrestin) over another [6]. A comprehensive profiling of this compound should therefore extend beyond simple binding assays to include multiple functional endpoints to identify any biased signaling.

References

Halopemide PLD inhibition experimental protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profiling of Halopemide

The table below summarizes key quantitative data on this compound's inhibitory activity, which is crucial for experimental design and data interpretation.

Parameter Value / Description Experimental Context Source
PLD2 IC₅₀ (Initial HTS) 1.5 μM In vitro biochemical HTS assay [1]. [1]
PLD1 IC₅₀ (Characterized) 220 nM (Biochemical); 21 nM (Cellular) Characterized as a dual PLD1/PLD2 inhibitor [1]. [1]
PLD2 IC₅₀ (Characterized) 310 nM (Biochemical); 300 nM (Cellular) Characterized as a dual PLD1/PLD2 inhibitor [1]. [1]
Reported Specific Activity Inhibits human PLD1 and PLD2 [2]. Vendor specification sheet for research use [2]. [2]
Key Consideration Potent, direct-acting, but not isoform-selective; actually shows a preference for PLD1 [3] [1]. Critical for interpreting results from "PLD2" studies using this compound. [3] [1]

Experimental Protocols & Assay Types

The inhibitory profile of this compound has been established using both cellular and biochemical (cell-free) PLD activity assays.

Cellular PLD Activity Assay

This protocol measures PLD activity in intact cells, based on the transphosphatidylation reaction which is a unique signature of PLD activity [4].

G Start Start: Plate and Culture Cells A Pre-incubate cells with this compound or vehicle control (DMSO) Start->A B Add 1-Butanol (0.3% final concentration) to culture medium A->B C Incubate (e.g., 30 min) to allow PtdBut formation B->C D Lipid Extraction C->D E Analyze PtdBut levels (e.g., TLC, Mass Spectrometry) D->E End End: Calculate IC₅₀ E->End

Key Steps and Details:

  • Cell Preparation: Use appropriate cell lines, such as Calu-1 for PLD1 activity or HEK293 cells overexpressing GFP-PLD2 for PLD2 activity [3] [1]. Culture cells in standard conditions.
  • Inhibition: Pre-incubate cells with this compound (e.g., 100 nM from a DMSO stock) or vehicle control for a set period (e.g., 30 minutes) before adding 1-butanol [4].
  • Detection: The produced PtdBut is quantified. Methods include thin-layer chromatography (TLC) with scintillation counting if using radiolabeled substrates, or mass spectrometry for direct lipidomic analysis [4].
Biochemical (In Vitro) PLD Activity Assay

This cell-free system uses purified recombinant PLD enzymes to confirm that this compound is a direct inhibitor [3] [1] [4].

G Start Start: Prepare Reaction Mixture A Purified PLD1 or PLD2 enzyme Start->A B Substrate (e.g., ^3H-PC containing vesicles) Start->B C Cofactors (PIP₂, Ca²⁺ etc.) Start->C D Incubate with this compound or DMSO control A->D B->D C->D E Stop reaction and detect product (^3H-Choline or PA) D->E End End: Calculate IC₅₀ E->End

Key Steps and Details:

  • Reaction Setup: The assay measures the hydrolysis of phosphatidylcholine (PC). A common method uses radiolabeled PC in substrate vesicles. The reaction mixture includes purified PLD enzyme, the substrate, and necessary co-factors like PIP₂ [4].
  • Inhibition: this compound is added to the reaction mixture.
  • Detection: The release of tritiated choline is measured using scintillation counting after a separation step [4]. Alternatively, non-radioactive methods can detect the production of phosphatidic acid (PA).

Key Practical Considerations for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO (e.g., 10-20 mg/mL stock solutions). Aliquot and store at -20°C to avoid freeze-thaw cycles [2].
  • Cellular Toxicity: It is good practice to include a cell viability assay (e.g., MTT assay) alongside PLD activity measurements to ensure that observed effects are not due to general cytotoxicity [5].
  • Off-Target Activity: this compound is a known dopamine receptor antagonist. For studies where this is a concern, it is critical to use appropriate controls or consider newer, more selective PLD inhibitors (e.g., ML298, ML395) that were developed from this compound optimization [1].

The Role of this compound in PLD Research

This compound's discovery bridged historical clinical observations with modern molecular target discovery, serving as a chemical starting point for developing more selective tools [1] [6].

G A This compound (1970s-80s) Known psychotropic agent Clinical safety profile established B HTS Discovery (2007) Identified as a PLD2 inhibitor from a Novartis screen A->B C Re-characterization Revealed as a potent dual PLD1/PLD2 inhibitor B->C D Medicinal Chemistry Optimization Led to first isoform-selective PLD1 and PLD2 probes (e.g., ML395) C->D

References

Halopemide: From Psychotropic Agent to Research Probe

Author: Smolecule Technical Support Team. Date: February 2026

Originally developed in the 1980s, Halopemide (R 34301) is a structural analogue of butyrophenone neuroleptics but with a distinct clinical and pharmacological profile [1] [2]. Preliminary clinical trials indicated it could act as a "psychic energizer," effective in treating patients with symptoms of autism, emotional withdrawal, and apathy, while notably lacking the ability to induce parkinsonism [1] [2].

Its contemporary research utility was rediscovered in 2007 when a high-throughput screen identified this compound as an inhibitor of Phospholipase D2 (PLD2) [3]. Subsequent studies revealed it is actually a dual PLD1/2 inhibitor, with cellular IC50 values of 21 nM for PLD1 and 300 nM for PLD2 [3]. Its extensive clinical history, demonstrating safety in over 100 patients, makes its chemical scaffold an excellent starting point for probe development [3].

Quantitative Pharmacological Profile

The table below summarizes key quantitative data for this compound and its more selective successors, ML299 and ML395.

Compound Name Primary Target & Activity Cellular PLD1 IC₅₀ Cellular PLD2 IC₅₀ Selectivity (PLD2 vs. PLD1) Key Off-Target Activities
This compound Dual PLD1/2 Inhibitor 21 nM [3] 300 nM [3] ~14-fold (for PLD1) Dopamine D2 receptor antagonist (IC50 = 7 nM) [3]
ML299 Dual PLD1/2 Inhibitor 5.6 nM [4] 20 nM [4] Dual Cleaner ancillary pharmacology vs. This compound [4]
ML395 PLD2-Selective Allosteric Inhibitor >30,000 nM [3] 360 nM [3] >80-fold Clean ancillary pharmacology; useful for probing selective PLD2 function [3]

Application Notes & Experimental Protocols

Cellular PLD Activity Assay

This protocol is used to determine the IC50 values of compounds against PLD1 and PLD2 in a cellular context [3] [4].

  • Cell Culture: Maintain appropriate cell lines (e.g., HEK-293) stably overexpressing human PLD1 or PLD2.
  • Compound Treatment: Pre-treat cells with the test compound (e.g., this compound, serial dilutions) for a specified time (e.g., 30-60 minutes).
  • Stimulation: Activate PLD pathways by adding a stimulant such as phorbol 12-myristate 13-acetate (PMA).
  • Detection: Measure the primary product of PLD activity, phosphatidic acid (PA). This can be done using:
    • Transphosphatidylation Assay: In the presence of a primary alcohol (e.g., 1-butanol), PLD generates a unique phosphatidylalcohol, which can be quantified via thin-layer chromatography or mass spectrometry.
    • Commercial PLD Activity Kits: Utilize fluorescence-based or ELISA-based detection systems.
  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and plot dose-response curves to determine IC50 values.
In Vivo Dosing and Pharmacokinetics

This compound has a established clinical pharmacokinetic profile that can inform in vivo research design [3].

  • Dosing Regimen: In human clinical trials, this compound was administered orally at daily doses ranging from 20 mg/kg to 60 mg/kg [3].
  • Exposure Levels: These doses achieved plasma exposures (Cmax) in the range of 100 ng/mL to 360 ng/mL (approximately 0.2 - 0.7 µM, assuming a molecular weight of ~500 g/mol) [3].
  • Interpretation: At these plasma concentrations, PLD1 was effectively inhibited, providing a reference for target engagement in future animal studies.
Investigating PLD Signaling in Cancer Stemness & Chemoresistance

The diagram below illustrates the central role of PLD in pathways relevant to cancer research, which can be investigated using this compound and related inhibitors.

G PLD_Inhibitor This compound/ML299 PLD1 PLD1/2 Activity PLD_Inhibitor->PLD1 Inhibits PA Phosphatidic Acid (PA) PLD1->PA Generates Akt PI3K/Akt Pathway PA->Akt Activates GSK3b GSK3β Inactivation Akt->GSK3b Inhibits BetaCatenin β-catenin Stabilization GSK3b->BetaCatenin Stabilizes Nucleus Nuclear Translocation BetaCatenin->Nucleus TCF_LEF TCF/LEF Transcription Nucleus->TCF_LEF Stemness Cancer Stemness & Chemoresistance TCF_LEF->Stemness

Figure 1: PLD's Role in Cancer Pathways. This compound inhibits PLD, a key node in the cross-talk between the PI3K/Akt and Wnt/β-catenin pathways, which promotes cancer stemness and therapy resistance [5].

  • Experimental Workflow:
    • Select Resistant Cell Models: Use chemoresistant cancer cell lines, such as those for colorectal cancer (CRC) or glioblastoma (GBM), which often have elevated PLD signaling [5].
    • Treat with Inhibitors: Apply this compound (dual PLD1/2) or ML395 (PLD2-selective) to dissect the contribution of each isoform.
    • Assess Functional Readouts:
      • Stemness Markers: Quantify the expression of stem cell markers (e.g., CD133, SOX2) via flow cytometry or qPCR.
      • Chemosensitivity: Perform combination treatments with standard chemotherapeutics (e.g., Temozolomide for GBM) and measure cell viability (e.g., MTT assay) or apoptosis (e.g., caspase activation).
      • Pathway Analysis: Monitor downstream pathway activity by measuring β-catenin nuclear localization (immunofluorescence) or TCF/LEF reporter gene activity.

Conclusion and Future Perspectives

This compound serves as a critical bridge between historical clinical observation and modern molecular pharmacology. While its polypharmacology limits its use as a selective probe, it provides a validated and safe chemical scaffold. The development of next-generation inhibitors like ML299 (potent dual inhibitor) and ML395 (selective PLD2 inhibitor) with cleaner ancillary profiles allows researchers to precisely dissect the therapeutic potential of PLD inhibition in oncology, virology, and CNS disorders, building upon the pioneering clinical work done with this compound itself.

References

Halopemide in vivo monkey dyskinesia model

Author: Smolecule Technical Support Team. Date: February 2026

Halopemide in Primate Dyskinesia Models

Key Experimental Finding A 1981 study by PubMed directly investigated the acute effects of this compound in squirrel monkeys. The core finding is summarized in the table below.

Parameter Details from Literature
Test Compound This compound [1]
Animal Model Squirrel monkeys [1]
Induced Condition Acute dyskinesias [1]
Effective Dose 10 mg/kg (orally) [1]
Observed Effect Induction of dyskinesias "virtually indistinguishable" from those caused by a standard dose of haloperidol (1.25 mg/kg PO) [1]
Comparative Drugs Oxiperomide, Tiapride, Mezilamine, Haloperidol [1]

Established Primate Models of Dyskinesia

Although the this compound study did not use a parkinsonian model, the most validated primate models for studying dyskinesia involve MPTP-treated monkeys. You can adapt this model to investigate this compound. The workflow for establishing and using this model is as follows:

start Start: Healthy Non-Human Primate (Marmoset or Macaque) A A. Induce Parkinsonism Administer MPTP (Degenerates dopaminergic neurons) start->A B B. Stabilize Parkinsonian State Monitor until stable motor disability A->B C C. Induce Dyskinesia Chronic L-DOPA administration (e.g., 25 mg/kg/day p.o. for 12 weeks) B->C D D. Establish Stable Dyskinesia Robust, reproducible dyskinetic movements C->D E E. Intervene with Test Compound (e.g., this compound) Assess effect on established dyskinesia D->E F F. Evaluate Outcomes Behavioral scoring, activity monitoring, post-mortem analysis E->F

Detailed Experimental Protocol

This protocol outlines the key steps for assessing a compound like this compound in an established L-DOPA-induced dyskinesia (LID) model.

1. Animal Model Preparation

  • Subjects: Use macaques or marmosets. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) [2].
  • Induction of Parkinsonism: Administer MPTP systemically to induce degeneration of dopaminergic neurons in the substantia nigra, creating a stable parkinsonian state [3].
  • Induction of Dyskinesia: Administer L-DOPA (e.g., 25 mg/kg, orally, twice daily) for approximately 12 weeks until stable and robust dyskinesias are established [3]. This chronic, pulsatile dosing is key to developing LID.

2. Dyskinesia Assessment & Scoring Quantitative and reliable scoring is critical. A video-based system like the Quantitative Dyskinesia Scale (QDS) is recommended for its sensitivity [2].

  • Method: Record sessions and score movements in specific time frames. Raters should be blinded to treatments.
  • Body Segments Scored: Face, neck, trunk, and each extremity [2].
  • Scoring: Count abnormal involuntary movements (e.g., twisting, swinging) for each body segment. The QDS does not typically distinguish between choreic and dystonic movements, as primate LID is often mixed (choreodystonic) [2].

3. Test Compound Administration (e.g., this compound)

  • Acute Testing: On test days, after an overnight fast and withholding of regular L-DOPA, administer predetermined doses of the test compound [2].
  • Dose Selection: Base doses on prior knowledge of the compound's effects. For this compound, the literature reports an effective dyskinesia-inducing dose of 10 mg/kg orally in squirrel monkeys [1]. A dose-response curve should be established.
  • Co-Administration: The effect of the test compound can be evaluated on its own or in conjunction with the animal's optimal L-DOPA dose to see if it modifies existing LID.

4. Key Experimental Readouts A comprehensive study should include the following assessments [3]:

  • Primary:
    • Dyskinesia Rating: Using the QDS or similar scale to quantify changes in abnormal movements.
    • Parkinsonian Disability Rating: Using a standardized primate motor disability scale to ensure anti-dyskintic effects do not worsen parkinsonian symptoms.
  • Secondary:
    • Home-cage and observation-cage activity.
    • Fine motor control tests.
  • Optional/Advanced:
    • Pharmacokinetics: Blood and CSF sampling to measure drug levels.
    • Post-mortem analysis: Striatal dopamine levels, tyrosine-hydroxylase positive cell counts, etc.
    • Imaging: MRI or PET imaging for longitudinal assessment of dopaminergic function.

Pathophysiology & Mechanism of Action

The dyskinesias induced by this compound and other dopamine antagonists like haloperidol are linked to their impact on the dopaminergic system in the basal ganglia. The following diagram illustrates the core mechanism by which these drugs are thought to trigger acute motor side effects.

Drug Dopamine Antagonist (e.g., this compound, Haloperidol) D2 Blocks Dopamine D2 Receptors in the Basal Ganglia Drug->D2 Balance Disrupts Neurotransmitter Balance (Dopamine / Acetylcholine) D2->Balance Pathway Alters Output of Direct & Indirect Pathways Balance->Pathway Effect Manifests as Acute Dyskinesia and Other Extrapyramidal Symptoms Pathway->Effect

This model is supported by the finding that drugs with "antidyskinetic" properties in some contexts do not confer protection against the acute dyskinesias induced by their own dopamine-blocking action [1]. Furthermore, the cebus monkey has been validated as a useful model for studying long-term neurologic complications from neuroleptics, including tardive dyskinesia after chronic haloperidol administration [4] [5].

Important Considerations for Researchers

  • Model Selection: The MPTP-treated primate model is considered the gold standard for LID due to its high predictive validity for Phase II clinical efficacy [3].
  • Critical Assessment: When testing any compound for dyskinesia, it is essential to evaluate its effects both on the dyskinetic movements and the underlying parkinsonian symptoms. An effective treatment should reduce dyskinesia without compromising the anti-parkinsonian benefit of L-DOPA [3].
  • Beyond Dopamine: The pathophysiology of dyskinesia is complex and involves downstream changes in non-dopamine systems (glutamatergic, GABAergic, serotonergic), which are also targets for experimental therapies [6] [7].

References

Comprehensive Application Notes and Protocols for Dopamine Receptor D2 Research: Insights from Haloperidol Structural Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dopamine Receptor D2 (DRD2) Structure and Function

Dopamine Receptor D2 (DRD2) belongs to the G protein-coupled receptor (GPCR) superfamily and is one of the most well-established therapeutic targets for neuropsychiatric and endocrine disorders. As a class A GPCR, DRD2 signals primarily through Gi/o proteins to inhibit adenylate cyclase activity, reducing intracellular cAMP levels. The receptor exists in two major splice variants: D2Short (D2S) and D2Long (D2L), which differ in their distribution and functional properties. DRD2 possesses a classical orthosteric binding pocket (OBP) that recognizes endogenous dopamine, along with extended binding regions that can be targeted for subtype-selective drug design. The recent determination of high-resolution crystal structures of DRD2 bound to various ligands, including the typical antipsychotic haloperidol, has revealed novel insights into receptor activation mechanisms and allosteric modulation sites that are transforming structure-based drug discovery approaches for neurological disorders [1] [2].

The structural characterization of DRD2 has been particularly challenging due to the inherent flexibility of GPCRs and difficulties in obtaining high-quality protein crystals. The breakthrough came with engineered receptor constructs incorporating T4 lysozyme (T4L) fusion proteins to enhance crystal packing. These advances have enabled researchers to visualize the precise molecular interactions between DRD2 and therapeutic ligands, revealing unique structural features that distinguish DRD2 from other D2-like receptor subtypes (DRD3 and DRD4). These structural insights are now being leveraged to develop highly selective DRD2 ligands with improved therapeutic profiles and reduced side effects, representing a significant advancement over existing medications that typically show substantial cross-reactivity with other dopamine receptor subtypes [1].

Quantitative Data Summary of DRD2 Ligand Interactions

Table 1: Binding Affinity Data for DRD2 Ligands

Ligand Receptor Kᵢ (nM) Assay System Functional Activity
Haloperidol DRD2 0.10-0.30 [³H]-YM-09151-2 competition in rat striatal membranes Antagonist
L-741,626 DRD2 ~10-fold selectivity vs DRD3/DRD4 Radioligand binding Preferring antagonist
Dopamine DRD2 10-100 (higher affinity) Recombinant systems Full agonist
Dopamine D1-like 10-100 fold lower Recombinant systems Full agonist
LASSBio-579 DRD2 Moderate affinity Rodent models Partial agonist (G protein)
LQFM 037 (metabolite) DRD2 Submicromolar In vivo metabolite Weak partial agonist

Table 2: Functional Selectivity Parameters for DRD2 Ligands

Ligand Gᵢ Protein Inhibition EC₅₀ β-arrestin-2 Inhibition EC₅₀ Bias Factor Assay Type
Haloperidol ~0.5 nM ~0.1 nM 4-5 fold β-arrestin bias BRET (HEK-293T)
Clozapine Micromolar range Micromolar range Minimal bias BRET (HEK-293T)
LASSBio-579 Weak partial agonist Not determined Not determined BRET & binding
LQFM 037 Weak partial agonist Not determined Not determined BRET & binding
Aripiprazole Variable reports (partial agonist) Context-dependent effects Disputed Multiple assays

Table 3: Mutagenesis Effects on Ligand Binding at DRD2

Mutation Haloperidol Affinity Change L-741,626 Affinity Change Proposed Structural Role
Trp100EL1 → Phe Decreased Decreased SEBP formation
Trp100EL1 → Ala Decreased Decreased SEBP formation
Phe110³.²⁸ → Ala 15.33-fold enhanced 144.18-fold enhanced Steric hindrance in SEBP
Phe110³.²⁸ → Leu 1.77-fold enhanced 18.65-fold enhanced Steric hindrance in SEBP
Glu95².⁶⁵ → Ala Moderately decreased Moderately decreased EBP compaction
Tyr408⁷.³⁵ → Ala Moderately decreased Moderately decreased EBP compaction

Structural Studies of DRD2-Ligand Complexes

Protocol 1: Crystallization and Structure Determination of DRD2-Haloperidol Complex

Purpose: To determine the high-resolution crystal structure of DRD2 bound to haloperidol for guiding structure-based drug design of subtype-selective ligands.

Materials and Methods:

  • Protein Engineering: Utilize DRD2-T4L fusion construct with T4 lysozyme inserted at intracellular loop 3 (ICL3) to enhance crystal contacts. This engineering strategy improves protein stability and crystallization propensity while maintaining native ligand-binding characteristics [1].
  • Expression and Purification: Express the engineered DRD2-T4L construct in HEK-293 or insect cell systems. Employ sequential chromatography purification including affinity chromatography (Ni-NTA for his-tagged constructs), ion-exchange chromatography, and size-exclusion chromatography in detergent-containing buffers (e.g., DDM/CHS) to achieve monodisperse protein samples [1].
  • Complex Formation and Crystallization: Incubate purified DRD2 with 2-5 molar excess of haloperidol for 1-2 hours before setting up crystallization trials. Employ vapor diffusion methods with commercial sparse matrix screens, optimizing initial hits with additive screens. Crystals of the DRD2-haloperidol complex typically form within 5-10 days at 4°C [1].
  • Data Collection and Structure Determination: Flash-cool crystals in liquid nitrogen with appropriate cryoprotectants. Collect X-ray diffraction data at synchrotron sources. Solve the structure by molecular replacement using existing GPCR structures as search models, followed by iterative rounds of model building and refinement [1].

Key Observations from DRD2-Haloperidol Structure:

  • Haloperidol binds to the orthosteric binding pocket with its protonated piperidine nitrogen forming a salt bridge with Asp114³.³² - a conserved interaction in aminergic GPCRs.
  • The chlorobenzene moiety extends into a secondary extended binding pocket (SEBP) unique to DRD2, comprising residues from TM2, TM3, EL1, and EL2.
  • The SEBP is defined by Trp100EL1 and Phe110³.²⁸, with the outward rotation of Trp100EL1 distinguishing it from other D2-like receptor structures.
  • Comparison with the DRD2-risperidone structure reveals a compacted binding pocket in the haloperidol-bound form, with outward shift of TM1 extracellular tip and inward shift of TM2 extracellular tip [1].
Protocol 2: Computational Analysis of DRD2 Binding Pockets

Purpose: To identify structural determinants of subtype selectivity through comparative analysis of D2-like receptor binding pockets.

Methodology:

  • Binding Pocket Analysis: Calculate and compare the volumes of orthosteric and extended binding pockets in DRD2, DRD3, and DRD4 using pocket detection algorithms (e.g., POCASA, fpocket).
  • Molecular Dynamics Simulations: Perform all-atom molecular dynamics simulations of receptor-ligand complexes in hydrated lipid bilayers to assess binding stability and conformational dynamics.
  • Structure-Activity Relationship (SAR) Analysis: Correlate structural features of ligands with their binding affinity and functional selectivity profiles to guide rational drug design [1].

Cell-Based Functional Assays for DRD2 Ligands

Protocol 3: G Protein-Dependent Signaling Assays

Purpose: To evaluate the efficacy and potency of DRD2 ligands in modulating canonical G protein-mediated signaling pathways.

Materials and Methods:

  • Cell Culture and Transfection: Maintain HEK-293T cells in DMEM supplemented with 10% FBS. Transiently transfect cells with human DRD2Long (D2L) receptor plasmid along with BRET-based biosensors for Gi activation (e.g., Gᵢ-GFP2 and Gγ3-Rluc8 pairs) using polyethyleneimine (PEI) or similar transfection reagents [3].
  • BRET Assay for Gi Activation: Seed transfected cells into white 96-well plates at 50,000-80,000 cells/well. Prior to assay, replace medium with PBS containing 0.1% glucose. Measure baseline BRET, then add ligands at various concentrations (typically 10⁻¹² to 10⁻⁵ M) in the presence of a submaximal dopamine concentration (EC₈₀). Incubate for 5-20 minutes before measuring BRET signals using a compatible plate reader [3].
  • Data Analysis: Calculate agonist-induced BRET changes normalized to maximal dopamine response. For antagonists, determine IC₅₀ values from concentration-response curves. Use nonlinear regression to calculate potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) values [3].

Key Parameters:

  • Kinetic Considerations: Assess signaling at both early (5 min) and later (20 min) timepoints to capture potential temporal differences in ligand actions.
  • Ligand Preparation: Prepare stock solutions in DMSO with final solvent concentration <0.5% to avoid cellular toxicity.
  • Control Compounds: Include reference agonists (dopamine, quinpirole) and antagonists (haloperidol, sulpiride) in each experiment for normalization and comparison [3].
Protocol 4: β-Arrestin Recruitment Assays

Purpose: To quantify ligand effects on β-arrestin-2 recruitment to DRD2, representing a non-canonical signaling pathway.

Materials and Methods:

  • BRET Assay Configuration: Transfect HEK-293T cells with DRD2-Rluc8 (donor) and β-arrestin-2-GFP2 (acceptor) constructs. Allow 24-48 hours for expression before assay.
  • BRET Measurements: Treat cells with test ligands across a concentration range for specified durations. Add the Rluc substrate coelenterazine H (5 μM) 5-10 minutes before BRET measurement. Collect donor and acceptor emissions sequentially [3].
  • Data Processing: Calculate net BRET ratios as (acceptor emission/donor emission) minus background from cells expressing donor only. Normalize data to maximal dopamine response to determine relative efficacy and potency for β-arrestin recruitment [3].

Interpretation of Functional Selectivity:

  • Bias Factor Calculation: Determine transduction coefficients (ΔΔlog(τ/Kₐ)) for each pathway relative to reference ligand to quantify signaling bias.
  • Time Dependence: Note that functional selectivity can vary depending on assay duration and cellular context, requiring careful experimental design and interpretation [3].

The following diagram illustrates the key signaling pathways and experimental endpoints for DRD2 functional characterization:

G cluster_Gprotein G Protein Pathway cluster_Arrestin β-Arrestin Pathway DRD2 DRD2 Gi Gαi/o protein DRD2->Gi Canonical Arrestin β-arrestin-2 Recruitment DRD2->Arrestin Non-canonical AC Adenylyl Cyclase Inhibition Gi->AC Assay1 BRET: Gi activation cAMP assays Gi->Assay1 cAMP ↓ cAMP Production AC->cAMP PKA ↓ PKA Activity cAMP->PKA Akt Akt/GSK-3 Pathway Arrestin->Akt Internalize Receptor Internalization Arrestin->Internalize Assay2 BRET: β-arrestin-2 recruitment Arrestin->Assay2 Ligand Ligand Ligand->DRD2

Diagram 1: DRD2 Signaling Pathways and Experimental Assessment Methods. The diagram illustrates the canonical G protein-dependent and non-canonical β-arrestin-mediated signaling pathways of DRD2, along with corresponding experimental approaches for their characterization in cellular assays.

In Vivo Functional Characterization

Protocol 5: Assessment of Emetic Potential in Preclinical Models

Purpose: To evaluate the emetic potential of DRD2-targeting compounds and establish correlation between receptor engagement and side effect profiles.

Materials and Methods:

  • Animal Models: Utilize established emesis models including ferrets, dogs, or least shrews (Cryptotis parva). These species possess a functional vomiting reflex mediated through the dorsal vagal complex (area postrema, nucleus of the solitary tract, and dorsal motor nucleus of the vagus) [4].
  • Dosing Paradigm: Administer test compounds at therapeutic and supra-therapeutic doses via appropriate routes (oral, subcutaneous, intravenous). Include positive controls (known emetic dopaminergic agonists) and vehicle controls.
  • Behavioral Monitoring: Record the latency to first emetic episode, number of emetic events over specified periods (typically 0-2h, 2-6h post-dosing), and presence of retching behaviors. Also document signs of nausea such as salivation, swallowing, and avoidance behaviors [4].
  • Mechanistic Studies: For compounds with significant emetic effects, conduct follow-up studies with selective DRD2 (L-741,626) and DRD3 antagonists to determine receptor specificity. Consider lesion studies targeting the area postrema to confirm central versus peripheral mechanisms [4].

Key Considerations:

  • Receptor Specificity: DRD2 and DRD3 agonists consistently produce emesis in susceptible species, while D1/D5 or D4-selective agonists typically lack emetic effects.
  • Dosing Strategy: Implement careful dose-escalation studies as emetic responses can show nonlinear dose dependencies.
  • Ethical Considerations: Implement humane endpoints and monitoring protocols in accordance with institutional animal care guidelines [4].
Protocol 6: Cancer Stem Cell Inhibition Assay

Purpose: To assess the anti-cancer properties of DRD2 antagonists using prostate cancer stem cell models.

Materials and Methods:

  • Cell Culture: Maintain human prostate cancer PC-3 cells under standard conditions. Generate cancer stem cell (CSC)-like cells through sphere-forming assays in serum-free media supplemented with growth factors.
  • DRD2 Inhibition: Treat PC-3-derived CSC-like cells with specific DRD2 antagonists (L-741,626) or DRD2-targeted siRNA. Include appropriate vehicle and scramble siRNA controls.
  • Endpoint Measurements:
    • Morphological Analysis: Document changes in sphere formation and cellular morphology.
    • Pluripotency Markers: Assess expression of stemness factors (Oct4, Nanog) via qPCR or immunoblotting.
    • Proliferation Assays: Quantify growth inhibition using MTT, Alamar Blue, or direct cell counting.
    • Invasion Capacity: Evaluate invasive potential through Boyden chamber or similar assays.
    • Mechanistic Studies: Examine phosphorylation status of AMPK, a potential downstream effector of DRD2 signaling in CSCs [5].

Interpretation: Effective DRD2 suppression should impair CSC-like properties, evidenced by reduced sphere formation, decreased pluripotency marker expression, and inhibited AMPK phosphorylation, suggesting a role for DRD2 in maintaining cancer stemness through AMPK-dependent mechanisms [5].

The following workflow summarizes the integrated approach for comprehensive characterization of DRD2-targeting compounds:

G cluster_structural Structural Characterization cluster_cellular Cellular Profiling cluster_invivo In Vivo Evaluation Start Compound Screening S1 DRD2-T4L Expression & Purification Start->S1 C1 Binding Assays (Kᵢ Determination) Start->C1 S2 Crystallization & Data Collection S1->S2 S3 Structure Determination & Analysis S2->S3 S3->C1 C2 G Protein Signaling (BRET, cAMP) C1->C2 C3 β-arrestin Recruitment (BRET) C1->C3 C4 Functional Selectivity Analysis C2->C4 C3->C4 I1 Emesis Assessment (Preclinical Models) C4->I1 I2 Therapeutic Efficacy (Disease Models) I1->I2 I3 Side Effect Profiling I2->I3

Diagram 2: Integrated Workflow for Comprehensive DRD2-Targeting Compound Characterization. The diagram outlines the sequential and parallel approaches for structural, cellular, and in vivo evaluation of DRD2 ligands, highlighting key methodologies at each stage of investigation.

Applications and Conclusion

The methodologies outlined in these application notes provide a comprehensive framework for investigating DRD2-targeting compounds across multiple dimensions. The structural insights gained from DRD2-ligand co-crystals have revealed previously unappreciated aspects of receptor architecture, particularly the secondary extended binding pocket (SEBP) that confers subtype selectivity. These findings enable rational design of improved therapeutics with enhanced specificity and reduced off-target effects [1].

The functional selectivity profiling approaches allow researchers to move beyond simple affinity measurements to characterize nuanced ligand behaviors at multiple signaling pathways. This is particularly relevant for DRD2-targeting drugs, where biased signaling can profoundly influence therapeutic outcomes and side effect profiles. The demonstration that haloperidol shows a 4-5 fold greater potency for inhibiting β-arrestin-2 recruitment compared to Gi protein activation provides a mechanistic basis for understanding its clinical effects and suggests opportunities for developing improved successors with more favorable signaling bias [3].

The translational applications of these methodologies extend beyond neuropsychiatric disorders to emerging areas such as oncology, where DRD2 antagonists show promise in targeting cancer stem cell populations. The finding that DRD2 suppression inhibits prostate cancer stem cell formation through AMPK modulation illustrates the broad therapeutic potential of well-characterized DRD2-targeting compounds [5]. Similarly, the careful assessment of emetic potential using validated preclinical models helps researchers anticipate and potentially mitigate treatment-limiting side effects during early development stages [4].

References

Halopemide transdifferentiation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Halopemide at a Glance

This compound is characterized as a potent, direct-acting, small-molecule inhibitor of Phospholipase D (PLD) [1] [2]. The table below summarizes its key pharmacological properties.

Property Description
Primary Target Phospholipase D (PLD) [1] [2]
Reported IC₅₀ (PLD1) 21 nM (cellular assay); 220 nM (biochemical assay) [1]
Reported IC₅₀ (PLD2) 300 nM (cellular assay); 310 nM (biochemical assay) [1]
Isoform Selectivity Originally reported as PLD2-selective; subsequent studies characterize it as a dual PLD1/PLD2 inhibitor, with a slight preference for PLD1 [1] [2]
Known Mechanisms Inhibits PLD-generated phosphatidic acid (PA), a lipid messenger implicated in cell survival, proliferation, and metabolic pathways like mTOR and Wnt/β-catenin signaling [1] [3]
Previous Clinical Use Investigated as a psychotropic agent ("psychic energizer") in clinical trials for schizophrenia [1]

Proposed Experimental Workflow

Based on its known mechanism, the following workflow outlines how you might investigate the role of PLD and the effect of this compound in a transdifferentiation process. This is a theoretical framework that would require extensive optimization.

The diagram below illustrates the key stages of a proposed experimental workflow for a this compound transdifferentiation assay.

G Start Start: Define Starting Cell Type and Target Cell Type A 1. Cell Culture & Seeding Start->A B 2. Pre-treatment Assessment (Check baseline PLD activity/expression) A->B C 3. This compound Treatment (Dose-range finding crucial) B->C D 4. Induce Transdifferentiation (Apply specific lineage factors) C->D E 5. Maintain & Monitor (Refresh media + inhibitor) D->E F 6. Endpoint Analysis E->F

Key Protocol Considerations

When designing your assay, pay close attention to these critical parameters derived from general cell culture and the pharmacological data on this compound.

  • Cell Line and Culture Conditions: The choice of starting somatic cell (e.g., fibroblast) and target cell type will dictate the specific transdifferentiation factors needed (e.g., transcription factors, miRNAs, small molecules). Standard culture conditions (medium, serum, O₂) must be optimized for your specific cell model [4].
  • This compound Preparation and Dosing:
    • Solubility: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM) [2].
    • Dosing Strategy: A dose-response curve is essential. A suggested starting range is 10 nM to 10 µM, based on its reported IC₅₀ values [1] [2]. The final concentration of DMSO in the culture medium should be kept constant (e.g., ≤0.1%) across all treatment groups, including controls.
  • Treatment Timeline: The timing of this compound addition relative to the induction of transdifferentiation is a key variable to test. You could add it concurrently with the reprogramming factors, or pre-treat the cells for 24-48 hours beforehand.
  • Control Groups: A robust experimental design must include:
    • Vehicle Control: Cells treated with the same concentration of DMSO used for this compound delivery.
    • Positive Control: Cells treated with an established protocol for the target transdifferentiation (if one exists).
    • Cytotoxicity Control: A parallel assay (e.g., MTS) should be run to ensure that reduced reprogramming is not due to general cell death [4].

Analysis and Validation Methods

To conclusively determine the effect of this compound on transdifferentiation, you should employ a combination of the following analytical techniques:

  • Efficiency Quantification: Use flow cytometry for cell surface markers specific to the target lineage and immunofluorescence microscopy to visualize morphological changes and marker expression [4].
  • Functional Validation: Perform assays specific to the target cell's function (e.g., calcium flux for neurons, contractility for cardiomyocytes).
  • Mechanistic Investigation: To confirm PLD inhibition, measure the conversion of phosphatidylcholine to phosphatidylbutanol in the presence of this compound and 1-butanol, a hallmark assay for PLD activity [5] [6]. Additionally, monitor downstream signaling pathways like mTOR and Wnt/β-catenin via western blotting to see if their activity is modulated [3].

Critical Notes for Researchers

  • Lack of Direct Evidence: There is no published data linking this compound directly to successful transdifferentiation. This proposal is based on its established role in inhibiting pathways that often act as barriers to reprogramming.
  • Off-Target Effects: Be aware that this compound has known activity against other targets, most notably the dopamine D2 receptor [1]. This promiscuity could contribute to observed phenotypes independently of PLD inhibition. Using a second, structurally distinct PLD inhibitor for validation is highly recommended.
  • Empirical Optimization is Key: Every aspect of this proposed protocol—from cell type and reprogramming factors to this compound concentration and timing—will require careful and systematic optimization in your hands.

References

Application Notes and Protocols: Investigating Halopemide's Effects on Platelet Serotonin Uptake

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Halopemide is a psychotropic agent and structural analogue of butyrophenone-type neuroleptics, with preliminary clinical findings indicating it lacks the ability to induce parkinsonism and may be effective in treating psychosis characterized by autism, emotional withdrawal, or apathy. [1] The platelet serotonergic system serves as an accessible peripheral model for central nervous system processes, with platelets expressing the serotonin transporter (SERT) protein identical to that found in neurons. [2] [3] Approximately 90-95% of the body's serotonin is found in peripheral systems, with platelets being the primary carriers and storage sites of serotonin in the bloodstream. [3] [4] The investigation of compounds like this compound on platelet serotonin uptake provides valuable insights for drug development targeting psychiatric disorders, coagulation abnormalities, and cardiovascular conditions. [3]

Experimental Protocol: Platelet Serotonin Uptake Inhibition Bioassay

Principle and Mechanism

This protocol measures the inhibition of serotonin (5-HT) uptake in fresh platelets incubated in diluted plasma, providing a sensitive bioassay for assessing drug effects on SERT function. [5] Platelets express SERT proteins that are structurally and functionally identical to those in the brain, making them an excellent peripheral model for studying serotonergic function. [2] [3] The assay is based on measuring the accumulation of radiolabeled or fluorescently tagged serotonin in platelets after incubation with the test compound.

Materials and Reagents
  • Platelet-rich plasma (PRP): Freshly prepared from human blood collected in sodium citrate tubes
  • Serotonin creatinine sulfate complex (³H-labeled for radiometric detection or unlabeled for fluorometric assays)
  • This compound working solution: Prepare fresh in appropriate solvent (e.g., DMSO, final concentration ≤0.1%)
  • Reference compounds: Sertraline, fluoxetine, or other SSRIs as positive controls
  • Assay buffer: Physiological buffer (e.g., Tyrode's buffer) with physiological salt concentrations
  • Stopping solution: 4°C phosphate-buffered saline containing 0.1% formaldehyde
  • Scintillation cocktail (for radiometric detection) or fluorescence detection reagents
Procedure
  • Platelet Preparation:

    • Collect venous blood from healthy, medication-free volunteers after informed consent.
    • Centrifuge blood at 180 × g for 15 minutes at room temperature to obtain PRP.
    • Carefully transfer PRP to a new tube without disturbing the buffy coat.
  • Drug Pre-incubation:

    • Aliquot 450 µL of PRP into test tubes.
    • Add 50 µL of this compound at various concentrations (typically 1 nM-100 µM) or reference compounds.
    • Include vehicle-only controls for baseline uptake measurement.
    • Pre-incubate for 15 minutes at 37°C with gentle shaking.
  • Uptake Reaction:

    • Add serotonin solution to a final concentration of 50-100 nM.
    • Incubate for precisely 5 minutes at 37°C.
  • Reaction Termination:

    • Immediately transfer tubes to ice bath.
    • Add 1 mL of ice-cold stopping solution.
  • Sample Processing:

    • Centrifuge at 12,000 × g for 5 minutes at 4°C.
    • Carefully aspirate supernatant.
    • Wash pellet twice with ice-cold buffer.
    • Process pellets for detection (e.g., add scintillation cocktail for counting or lysate for fluorescence measurement).
Data Analysis
  • Calculate serotonin uptake as pmol/10⁸ platelets/min
  • Determine percentage inhibition: [(Control - Test)/Control] × 100
  • Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software
  • The coefficient of variation for this method is approximately 2% based on duplicate samples [5]

Table 1: Key Parameters for Platelet Serotonin Uptake Assay

Parameter Specification Purpose/Rationale
Blood Anticoagulant Sodium citrate (0.109 M, 1:9 ratio) Preserves platelet function
PRP Processing Time Within 2 hours of blood collection Maintains platelet viability and function
Assay Temperature 37°C Physiological temperature for optimal SERT activity
Serotonin Concentration 50-100 nM Low concentration for high assay sensitivity [5]
Incubation Duration 5 minutes Linear phase of uptake kinetics
Sample Storage Frozen plasma until analysis Maintains stability for batch processing [5]

Signaling Pathways and Molecular Mechanisms

The platelet serotonergic system involves multiple components that may be modulated by psychotropic compounds like this compound. The following diagram illustrates key pathways and potential sites of intervention:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SERT SERT (Serotonin Transporter) 5 5 SERT->5 Receptor5HT2A 5-HT2A Receptor Ca2Plus Calcium (Ca²⁺) Elevation Receptor5HT2A->Ca2Plus Signaling TG2 Transglutaminase 2 (TG2) Serotonylation Protein Serotonylation TG2->Serotonylation Catalyzes RhoA Small G-proteins (RhoA, Rab4) GranuleRelease α-Granule Release RhoA->GranuleRelease Stimulates PlateletActivation Platelet Activation & Aggregation GranuleRelease->PlateletActivation Promotes Serotonylation->RhoA Activation HT_Ext Extracellular Serotonin (5-HT) HT_Ext->SERT Uptake HT_Ext->Receptor5HT2A Binding HT_Int Transport HT_Int->Serotonylation Substrate Ca2Plus->TG2 Activation DrugIntervention Potential this compound Intervention Sites DrugIntervention->SERT DrugIntervention->Receptor5HT2A

Diagram 1: Platelet Serotonergic Signaling and Potential Intervention Sites. This diagram illustrates key pathways in platelet serotonin signaling, including SERT-mediated uptake, receptor activation, and intracellular serotonylation processes. Potential sites for this compound intervention are indicated with dashed lines.

Key Mechanisms in Platelet Serotonin Signaling
  • SERT-Mediated Uptake: The serotonin transporter (SERT) controls intra- and extracellular concentrations of 5-HT, modulating peripheral signaling and homeostasis. [3] SERT expression on platelet membranes is upregulated as plasma 5-HT levels increase. [3]

  • Receptor-Mediated Activation: The 5-HT2A receptor is the best-characterized serotonin receptor on platelets. [3] Activation of 5-HT2A receptors by serotonin induces calcium elevation, which activates transglutaminase enzymes (TG2). [6]

  • Serotonylation Process: Serotonylation involves the covalent binding of serotonin to glutamine residues in proteins, catalyzed by transglutaminases. [6] This process makes small G-proteins like RhoA and Rab4 constitutively active, leading to cytoskeletal reorganization and stimulation of α-granule exocytosis. [6]

Data Interpretation and Analytical Considerations

Table 2: Comparative Serotonin Uptake Inhibition Data for Reference Compounds

Compound Experimental Model Key Findings Reference
Sertraline Human platelets (in vitro) Same serotonin uptake inhibition (absorbance 0.22) as most active compound SA-5 [2]
BM212 Human platelets (in vitro) Weaker effect on 5-HT uptake (absorbance 0.671) compared to sertraline [2]
SA-5 Human platelets (in vitro) Most active synthetic compound (absorbance 0.22); significant in vivo antidepressant activity at 20 mg/kg [2]
Zimelidine Patient platelets during treatment Highly sensitive correlation with log plasma concentration [5]
Desipramine Patient platelets during treatment Correlation demonstrated with plasma concentration [5]
Technical Considerations and Limitations
  • Platelet Viability: Ensure platelet counts are consistent across samples (typically 150-400 × 10⁹/L in normal subjects). [3]
  • Drug Solubility: this compound may require specific solubilization techniques; include appropriate vehicle controls.
  • Plasma Effects: Conduct assays in diluted plasma to maintain physiological protein-binding conditions. [5]
  • Temporal Factors: Process samples promptly as platelet function declines after 2-4 hours post-collection.
Correlation with Clinical Effects

The platelet serotonin uptake inhibition bioassay has demonstrated high reliability (coefficient of variation ~2%) and correlates well with log plasma concentrations of established antidepressants. [5] This method may provide advantages over direct plasma drug concentration monitoring, though further studies are needed to establish whether it offers superior predictive value for clinical outcomes. [5]

Conclusion and Research Applications

The investigation of this compound's effects on platelet serotonin uptake provides valuable insights for drug development across psychiatric, cardiovascular, and coagulation disorders. [3] The platelet serotonergic system serves as an accessible "circulating mirror" of neuronal function, enabling the assessment of central serotonergic activity through peripheral measurements. [3] Future research should focus on elucidating this compound's precise molecular targets within this system and establishing correlation between its platelet effects and clinical efficacy.

References

Halopemide solubility DMSO storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Halopemide Technical Data

The table below summarizes the fundamental physicochemical and handling information for this compound:

Property Specification
Molecular Weight 416.88 g/mol [1] [2]
CAS Number 59831-65-1 [1] [2]
Form Off-white to light yellow powder [1] [2]
Purity ≥98% (HPLC) [2]
Solubility in DMSO >10 mg/mL [2] or 41.67 mg/mL (99.96 mM) [1]
Recommended Storage Powder: -20°C for 2-3 years; 4°C for 2 years [1]. Shipped at room temperature [2].
Solution Stability In DMSO: -80°C for 6 months; -20°C for 1 month [1].

Experimental Planning Guide

Here is a visual workflow for preparing and using this compound in your experiments:

Start This compound Powder Storage Storage Condition: -20°C (Powder) Start->Storage Step1 1. Bring to Room Temp Storage->Step1 Step2 2. Weigh Powder Step1->Step2 Step3 3. Dissolve in DMSO (Concentration: 10-50 mM) Step2->Step3 Step4 4. Aliquot Solution Step3->Step4 Step5 5. Store Aliquots: -80°C (6 months) -20°C (1 month) Step4->Step5 Step6 6. Use in Assay Step5->Step6 Step7 7. Avoid repeated freeze-thaw cycles Step6->Step7

Frequently Asked Questions

  • What is the typical stock concentration for this compound? A 10 mM stock solution in DMSO is commonly used [1]. For example, to prepare 1 mL of this solution, dissolve 4.17 mg of this compound powder in DMSO.

  • How should I handle this compound solutions? Always use proper personal protective equipment. Because this compound is harmful if swallowed [2], avoid generating aerosols and handle the compound in a well-ventilated environment, such as a fume hood.

  • How can I verify the identity of the compound? You can confirm the compound's structure using the provided spectral data. The reported 1H NMR characteristics and SMILES string are: Fc1ccc(cc1)C(=O)NCCN2CCC(CC2)N3C(=O)Nc4cc(Cl)ccc34 [2].

Important Troubleshooting Notes

  • DMSO Quality: Use fresh, anhydrous DMSO to dissolve this compound. Hygroscopic DMSO (which has absorbed water from the air) can significantly impact the solubility of the product and potentially lead to compound degradation over time [1].
  • Solution Storage: For cell-based assays, always use the stock solution that has undergone the fewest possible freeze-thaw cycles to maintain potency and consistency. The recommendation to store working aliquots at -80°C for 6 months or -20°C for 1 month is based on general best practices for stable small molecules [1].

Experimental Context: this compound as a PLD Inhibitor

For your experimental design and reporting, it is helpful to know that this compound is a potent, dual phospholipase D (PLD) inhibitor. Its reported IC₅₀ values are 220 nM for human PLD1 and 310 nM for human PLD2 [1]. It is also known to act as a dopamine receptor antagonist [1].

References

Halopemide PLD1 vs PLD2 selectivity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the true selectivity profile of halopemide? Initially identified in an HTS as a PLD2 inhibitor, subsequent research revealed that This compound is a potent dual PLD1/PLD2 inhibitor. One study found it to be slightly more potent against PLD1, with cellular IC₅₀ values of 21 nM for PLD1 and 300 nM for PLD2 [1].

Q2: Why are newer inhibitors like ML299 and ML395 significant? They represent major advancements in achieving high potency and selectivity, overcoming the limitations of earlier compounds. The table below summarizes the key characteristics of these optimized inhibitors.

Table: Evolution of this compound-Derived PLD Inhibitors

Compound Name Primary Target Cellular IC₅₀ (nM) Fold Selective Key Improvements & Notes
This compound Dual PLD1/PLD2 PLD1: 21 nM; PLD2: 300 nM [1] ~14-fold for PLD1 [1] Original lead; potent but promiscuous (e.g., D2 receptor antagonist) [1].
ML299 Dual PLD1/PLD2 PLD1: 5.6 nM; PLD2: 20 nM [2] Balanced, low nM dual inhibition [2] Cleaner ancillary pharmacology, CNS penetrant, improved DMPK profile [2].
ML395 PLD2 PLD2: 360 nM; PLD1: >30,000 nM [1] >80-fold for PLD2 [1] Exceptional solubility, stability, PK; no observed toxicity at high doses [1].

Q3: What are common sources of error in PLD inhibition assays?

  • Misinterpreting Alcohol Effects: A classic error is mislabeling primary alcohols like n-butanol as "PLD inhibitors." They are not inhibitors but compete with water in the PLD transphosphatidylation reaction, reducing PA production by forming phosphatidylalcohol instead [3]. Conclusions based solely on n-butanol use should be verified with direct, small-molecule inhibitors [1].
  • Off-Target Activity: Early inhibitors, including this compound, often have significant off-target effects. Always use the most selective inhibitor available for your target and employ multiple compounds with different chemotypes to confirm that an observed effect is PLD-specific [1] [4].
  • Instability and Solubility: First-generation probes had modest PK, solubility, and toxicity at higher concentrations. Newer probes like ML395 were explicitly designed with favorable physiochemical and DMPK properties for reliable in vitro and in vivo use [1].

Experimental Guide: Confirming PLD Inhibitor Selectivity

This workflow outlines the key steps to characterize a novel PLD inhibitor's activity and selectivity.

Start Start: Characterize Novel Inhibitor Step1 1. Biochemical Assay (Purified PLD1/PLD2 enzymes) Start->Step1 Step2 2. Cellular Assay (PLD1/2-specific activity in cells) Step1->Step2 Step2->Step1 Correlate results Step3 3. Counter-Screen (Eurofins/Ricerca Panlabs) Step2->Step3 Step3->Step1 Confirm target specificity Step4 4. In Vitro DMPK Profiling (Solubility, microsomal stability) Step3->Step4 Result Result: Validated Chemical Probe Step4->Result

Step 1: Biochemical Assay with Purified Enzymes

  • Objective: Determine direct, isoform-specific IC₅₀ values.
  • Protocol: Use a well-established in vitro assay that measures the release of tritiated choline from a phosphatidylcholine substrate presented in lipid vesicles. The vesicle composition must include Phosphatidylinositol (4,5)-bisphosphate (PIP₂), which is absolutely required for mammalian PLD1 and PLD2 activity [5]. Test compounds against purified human PLD1 and PLD2 in parallel.
  • Troubleshooting: If no inhibition is observed, verify the presence of PIP₂ in your substrate vesicles and ensure the enzyme batches are active using a known inhibitor (e.g., FIPI) as a positive control.

Step 2: Cellular Activity Assay

  • Objective: Confirm inhibitory activity in a live-cell context.
  • Protocol: Transfert cells with plasmids for easy detection of PLD activity. A common method is to measure the production of phosphatidylbutanol (PtdBut), the product of PLD's transphosphatidylation reaction in the presence of n-butanol, which can be separated and quantified by thin-layer chromatography (TLC) [3].
  • Troubleshooting: High background signal can often be reduced by optimizing the concentration of n-butanol used (typically 0.3%) and the stimulation time. Ensure your positive control stimulus (e.g., PMA for PKC-mediated PLD activation) is working.

Step 3: Counter-Screening for Off-Target Effects

  • Objective: Rule out promiscuous pharmacology.
  • Protocol: Submit your compound for broad pharmacological profiling against a panel of GPCRs, kinases, ion channels, and other enzymes (e.g., Eurofins Panlabs Panel). This step was critical in establishing the clean profile of ML299 compared to this compound [2] [4].

Step 4: In Vitro DMPK Profiling

  • Objective: Assess compound viability for future studies.
  • Protocol:
    • Aqueous Solubility: Determine in PBS; aim for a value >1000-fold above the cellular IC₅₀ for reliable dosing (e.g., ML299 solubility is >16.6 µM, >2000-fold its IC₅₀) [2].
    • Stability: Incubate the compound in PBS and assay buffer at room temperature for 48 hours, measuring the remaining concentration to check for degradation [2].
    • Glutathione (GSH) Trapping: Incubate with GSH and analyze by LC-MS to screen for reactive metabolites that could cause off-target effects [2].

Troubleshooting Common Scenarios

  • Scenario: Inconsistent cellular activity.
    • Check: Compound solubility and stability. Precipitated or degraded compound leads to variable effective concentrations. Use the solubility and stability data from Step 4 to inform your dosing strategy.
  • Scenario: Cellular phenotype does not match genetic knockdown.
    • Check: Inhibitor selectivity. The phenotype could be driven by an off-target effect. Use the counter-screening data from Step 3 and compare results with at least one other inhibitor from a different chemical class (e.g., FIPI for dual inhibition) to build confidence in your findings [6] [4].

References

Halopemide off-target activities reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Halopemide Optimization Strategy

Optimization Goal Original Compound Strategy Key Structural Focus Outcome / Purpose
Increase PLD2 Potency & Selectivity This compound [1] [2] [3] Parallel synthesis of amide analogs [1] [2] Indole-2-carboxylic acids [1] [2] Identify orally available analogs with superior potency versus PLD2 [1].

Experimental Protocol: PLD2 Inhibitor Optimization

The following workflow outlines a general methodology for optimizing a lead compound like this compound, based on the strategy of parallel synthesis.

Start Start: this compound as PLD2 Inhibitor Lead Design Design Analog Library Start->Design Synthesize Parallel Synthesis Design->Synthesize Purify Parallel Purification Synthesize->Purify Screen High-Throughput Screening (HTS) Purify->Screen Analyze Analyze Structure-Activity Relationships (SAR) Screen->Analyze Analyze->Design Iterative Refinement Select Select Lead Candidate(s) Analyze->Select Profile In vitro / In vivo Profiling Select->Profile

Phase 1: Analog Design & Synthesis

  • Rationale: The goal is to systematically modify the this compound structure to improve its affinity for PLD2 and reduce its interaction with other biological targets [1] [2].
  • Key Methodology: Parallel Synthesis. This involves simultaneously synthesizing a library of related compounds, which greatly accelerates the exploration of chemical space [1].
  • Specific Focus: Research indicates that using indole-2-carboxylic acids as building blocks was a successful approach for generating these analogs [1].

Phase 2: Screening & Analysis

  • Screening: All synthesized compounds are tested in a PLD2 inhibition assay to determine their potency (e.g., IC50 values) [1] [2].
  • Analysis: Data is used to build Structure-Activity Relationship (SAR) models. This helps identify which specific structural changes lead to increased potency and selectivity. This phase is often iterative, with insights from SAR analysis feeding back into the design of new analog libraries [1].

Phase 3: Lead Characterization

  • Profiling: The most promising candidates are advanced for further testing. This includes evaluating their oral bioavailability and assessing selectivity against other enzymes or receptors (e.g., other PLD isoforms like PLD1) to confirm reduced off-target activity [1] [3].

Key Considerations for Your Research

  • Target Validation: Before extensive optimization, confirm that PLD2 is a relevant target for your disease model (e.g., cancer, inflammatory conditions, or neurodegenerative disorders) [4] [3].
  • Selectivity Screening: A crucial step is to test optimized compounds against PLD1 and other common off-targets (e.g., dopamine receptors, if that was an issue with the original scaffold) to ensure the desired selectivity profile has been achieved [3].
  • ADME-Tox: Successful lead compounds must undergo thorough Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) studies to be viable for further development.

References

Halopemide CNS penetration enhancement methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why is CNS penetration a problem for halopemide-derived inhibitors? Many early this compound-derived Phospholipase D (PLD) inhibitors are strong substrates for the P-glycoprotein (Pgp) efflux transporter. This protein actively pumps these compounds out of the brain, resulting in low unbound brain concentrations, which makes them unsuitable for testing in animal models of CNS diseases [1].

  • What is the primary strategy for improving brain exposure? The main strategy is to reduce the number of hydrogen-bond (H-bond) donors in the molecule. This reduces the compound's recognition by the Pgp efflux transporter. Furthermore, increasing the fraction of sp3 carbon atoms (Fsp3) can improve physicochemical properties and reduce efflux [1].

  • Which specific molecular features are crucial for PLD affinity? Research indicates that the carbonyl group, the NH bond donor, and the aromatic ring within the benzimidazolone moiety of the original scaffold form essential components of the pharmacophore needed for PLD binding. Simply removing these groups results in a complete or significant loss of inhibitory potency [1].

Troubleshooting Guide: Common Issues and Solutions

Challenge Root Cause Proposed Solution Exemplar Compound & Outcome
High Pgp-mediated Efflux High H-bond donor count; recognition by efflux transporters [1]. Reduce H-bond donors; increase Fsp3 character with spirocyclic cores [1]. Compound 16 (from [1]): Designed with a novel spirocyclic core, leading to drastically improved PLD1/2 potency and reduced efflux.
Poor Microsomal Stability Structural features susceptible to metabolic degradation [1]. Explore bioisosteric replacements and introduce stabilizing substituents (e.g., fluorine) [1]. Compound 13: Fluorine substituent introduced, though it resulted in lower microsomal stability than the des-fluoro analogue 12 [1].
Loss of Potency During Optimization Disruption of key pharmacophore interactions [1]. Maintain key interactions with HKD pocket residues (Gln642, Asn773) while optimizing other properties [1]. Piperidine derivative (from cocrystal structure): Maintains key electrostatic interaction with Arg486 [1].

Experimental Protocols for Key Experiments

1. Assessing Blood-Brain Barrier (BBB) Penetration

  • Objective: To evaluate the brain penetration and Pgp efflux liability of novel compounds.
  • Methodology:
    • In Vitro Pgp Efflux Assay: Use the MDCK-MDR1 cell line. The Efflux Ratio (ER) is calculated as Papp(B-A)/Papp(A-B). An ER > 2.5 is typically considered indicative of a Pgp substrate [1].
    • In Vivo Rat Infusion Study: Administer the compound intravenously to rats. Collect plasma and brain tissue at designated time points. Measure the total drug concentration in both matrices.
    • Data Analysis: Calculate the ratio of the area under the concentration-time curve in the brain to that in the plasma (Kp). Determine the unbound fraction in plasma and brain using equilibrium dialysis. The target parameter is the unbound brain-to-unbound plasma ratio (Kpu,u). A Kpu,u > 0.3 is generally targeted for sufficient CNS exposure [1].
  • Key Parameters from Literature: Early inhibitors had ER > 40 and Kpu,u as low as 0.02, while successful optimizations achieved ER = 2.0 [1].

2. Measuring Target Engagement: PLD Inhibition in the Brain

  • Objective: To confirm that the compound inhibits PLD activity in the brain after in vivo dosing.
  • Methodology (Transphosphatidylation Pharmacodynamic LC-MS Assay):
    • Dosing and Sample Collection: Administer the PLD inhibitor to the animal model (e.g., an ALS mouse model). Subsequently, collect brain tissue.
    • Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.
    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify phosphatidic acid (PA) and its transphosphatidylation product (e.g., phosphatidylethanol if ethanol is co-administered).
    • Data Interpretation: The level of PLD inhibition is indicated by a reduction in the PA signal or the ratio of PA to its product. A successful dual PLD1/PLD2 inhibitor demonstrated a 15–20-fold reduction in PLD activity in the brain [1].

Optimization Workflow and Key Interactions

The following diagram illustrates the logical workflow and major strategies for enhancing the CNS penetration of this compound-derived PLD inhibitors.

fsm Start This compound Scaffold Challenge Key Challenge: High Pgp Efflux Start->Challenge Strategy1 Reduce H-Bond Donors Challenge->Strategy1 Strategy2 Introduce Spirocyclic Cores Challenge->Strategy2 Strategy3 Leverage Structure-Based Design Challenge->Strategy3 Outcome2 Reduced Pgp Recognition Strategy1->Outcome2 e.g., Modify Benzimidazolone Outcome1 Improved Physicochemical Properties Strategy2->Outcome1 Increased Fsp3 Outcome3 Engagement with Novel Binding Pocket Strategy3->Outcome3 e.g., Compound 16 Goal Goal: Brain-Penetrant PLD Inhibitor Outcome1->Goal Outcome2->Goal Outcome3->Goal

The diagram above outlines the strategic approach, while the diagram below details the key molecular interactions that must be preserved during optimization, based on a co-crystal structure of a this compound-derived inhibitor bound to PLD2 [1].

fsm Inhibitor Optimized Inhibitor Pharmacophore Essential Pharmacophore Inhibitor->Pharmacophore Interaction1 Benzimidazolone Moisty H-Bond with Gln642 & Asn773 Pharmacophore->Interaction1 Interaction2 Carbonyl Group Electrostatic Interaction with Arg486 Pharmacophore->Interaction2 Constraint Critical Constraint: These interactions are essential for PLD affinity. Interaction1->Constraint Interaction2->Constraint

References

Troubleshooting Guide: Common Challenges in Halopemide-Derived PLD Inhibitor Development

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their likely causes, and recommended solutions based on published optimization campaigns.

Problem Possible Cause Suggested Solution
Insufficient brain exposure (Low Kpu,u) High efflux by P-glycoprotein (Pgp) transporter [1] Reduce number of H-bond donors; Increase cLogP [1]
High Polar Surface Area (PSA) [1] Increase Fsp3 character (fraction of sp3-hybridized carbons) to reduce planar rigidity [1]
High in vivo clearance Rapid metabolism by liver microsomes [1] Modify metabolically labile aromatic rings (e.g., replace phenyl with pyridooxazinone) [1]
Off-target activity (e.g., Dopamine D2 receptor) Polypharmacology inherited from original halopemide scaffold [2] Systematic structural exploration to dial out anti-target activity while retaining PLD potency [2]

Experimental Protocols for Key DMPK Assays

Here are the standard methodologies used to generate the quantitative data for DMPK optimization, as cited in the literature.

  • Cellular Potency (Calu-1 PLD Activity Assay)

    • Purpose: To measure the cellular IC50 of inhibitors.
    • Method: Cellular inhibition was measured in Calu-1 cells (a human lung adenocarcinoma cell line). The assay quantifies the inhibitor's ability to block endogenous PLD activity within a cellular context [1].
  • Biochemical Potency (Immunoprecipitated on Plate (IPoP) Assay)

    • Purpose: To determine the biochemical IC50 against specific PLD isoforms.
    • Method: PLD1 or PLD2 is immunoprecipitated from HEK-293 cell lysates. The enzymatic activity of the isolated isoform is then measured in the presence of the inhibitor, providing a direct readout of compound-enzyme interaction [1].
  • P-glycoprotein (Pgp) Efflux Potential (MDCK-MDR1 Assay)

    • Purpose: To assess a compound's likelihood of being pumped out of the brain by the Pgp transporter.
    • Method: The apparent permeability (Papp) of the compound is measured in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a monolayer of Madin-Darby Canine Kidney (MDCK) cells overexpressing the human MDR1 gene. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2.5 is typically considered a positive indicator of Pgp efflux [1].
  • Metabolic Stability (Liver Microsome Assay)

    • Purpose: To predict in vivo clearance by measuring the compound's stability in liver enzymes.
    • Method: The compound is incubated with rat (RLM) or human (HLM) liver microsomes. Samples are taken over time, and the percentage of parent compound remaining is quantified using LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance (CLint) [1].
  • In Vivo Brain Exposure (Rat Infusion Study)

    • Purpose: To directly measure unbound brain concentrations, the most relevant parameter for CNS target engagement.
    • Method: Rats are administered a continuous intravenous infusion of the compound until steady-state is achieved. Plasma and brain samples are collected, and drug concentrations are measured. The critical parameter is the unbound brain-to-plasma ratio (Kpu,u), which is calculated from the total concentration ratios corrected for tissue and plasma protein binding [1].

Optimization Workflow for CNS-Targeted PLD Inhibitors

The following diagram illustrates the strategic decision-making process for optimizing this compound-derived compounds, particularly for CNS applications.

workflow Start Start: this compound Scaffold (PLD inhibitor, CNS target) Goal Goal: Brain-Penetrant PLD Inhibitor Problem1 Problem: High Pgp Efflux (Low Kpu,u) Start->Problem1 Problem2 Problem: High In Vivo Clearance Start->Problem2 Problem3 Problem: Off-target Activity (e.g., D2 receptor) Start->Problem3 Strategy1 Strategy: Reduce H-bond Donors Increase Fsp3 Problem1->Strategy1 Strategy2 Strategy: Improve Metabolic Stability (e.g., heterocycle replacement) Problem2->Strategy2 Strategy3 Strategy: Systematic SAR & Scaffold Hop Problem3->Strategy3 Assay Key DMPK Assays: Strategy1->Assay Strategy2->Assay Strategy3->Assay Assay1 • MDCK-MDR1 (Pgp ER) Assay->Assay1 Assay2 • Liver Microsomes (CLint) Assay->Assay2 Assay3 • Rat Infusion (Kpu,u) Assay->Assay3 Assay4 • Calu-1 Cell (IC50) Assay->Assay4 Outcome Outcome: Optimized Inhibitor (e.g., ML299, ML395) Assay1->Outcome Assay2->Outcome Assay3->Outcome Assay4->Outcome

Frequently Asked Questions (FAQs)

  • Why is the original this compound scaffold considered a good starting point for PLD inhibitor development, despite its drawbacks? this compound had a known safety profile from previous clinical trials, proving that PLD inhibition by this chemotype was viable and safe in humans. The challenge for researchers was to maintain this potent PLD inhibition while engineering out the undesirable polypharmacology (e.g., D2 antagonism) and improving the DMPK properties [2].

  • Was the optimization campaign focused on isoform-selective or dual PLD1/2 inhibition? Both paths were explored. The decision depended on the therapeutic hypothesis. For example, initial genetics in a fly model of ALS pointed to the PLD1 pathway, but it was unclear if dual inhibition would be better. Therefore, researchers designed compounds and screened them against both isoforms to build structure-activity relationships (SAR) and create selective (e.g., ML395 for PLD2) and dual (e.g., ML299) inhibitors [1] [2].

  • What role did structural biology play in the optimization process? A co-crystal structure of a key inhibitor bound to human PLD2 was pivotal. It confirmed the binding mode of the benzimidazolone pharmacophore within the enzyme's active site and, crucially, revealed a novel adjacent pocket. This discovery enabled the rational design of new chemical series with significantly improved potency and properties [1].

References

Halopemide chemical analogue development FIPI

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles: Halopemide & FIPI

The table below summarizes the core characteristics of this compound and its derivative, FIPI [1] [2] [3].

Compound Name Primary Target & Action Cellular IC50 (Isoform Selectivity) Key Characteristics & Notes

| This compound | Dual PLD1/PLD2 Inhibitor [2] | PLD1: 21 nM [2] PLD2: 200-300 nM [1] [2] | Originally an antipsychotic; identified via HTS [1] [2]. Has >30 off-target activities (polypharmacology) [1]. | | FIPI (5-Fluoro-2-indolyl deschlorothis compound) | Potent dual PLD1/PLD2 Inhibitor [1] [3] | PLD1: 25 nM [3] PLD2: 10-20 nM [1] [3] | A direct derivative of this compound. Inhibits PLD regulation of F-actin, cell spreading, and chemotaxis [3]. |

The development of PLD inhibitors represents a journey of medicinal chemistry optimization. The diagram below illustrates the key stages from the initial hit compound to more selective inhibitors.

G Start High-Throughput Screen (HTS) Identifies this compound Halo This compound Dual PLD1/PLD2 Inhibitor (PLD1 IC₅₀: 21 nM, PLD2 IC₅₀: ~300 nM) Start->Halo FIPI FIPI Analogue Dual PLD1/PLD2 Inhibitor (PLD1 IC₅₀: 25 nM, PLD2 IC₅₀: 20 nM) Halo->FIPI Structural optimization PLD1_Selective e.g., VU0359595 PLD1-Selective Inhibitor (>1,700-fold selective) Halo->PLD1_Selective Scaffold: Benzimidazolone PLD2_Selective e.g., ML395 PLD2-Selective Inhibitor (>80-fold selective) Halo->PLD2_Selective Scaffold: Triazaspirone

Frequently Asked Questions & Troubleshooting

Q1: What are the most common issues when using this compound and FIPI in cellular assays?

  • Problem: Off-target effects. this compound is a "privileged structure" for GPCRs and has significant polypharmacology, affecting biogenic amine receptors (e.g., dopamine D2 receptor) [1] [2]. This can confound the interpretation of phenotypic assays.
  • Solution: Always include appropriate controls. For critical findings, confirm results with a more selective inhibitor (like VU0359595 for PLD1 or ML395 for PLD2) or genetic approaches (siRNA) to ensure the observed effect is due to PLD inhibition [2] [4].

Q2: How do I confirm that FIPI is directly inhibiting PLD and not acting indirectly?

  • Problem: Uncertainty in the mechanism of action.
  • Solution: Perform a biochemical PLD activity assay to confirm it is a direct inhibitor.
    • Protocol: The standard in vitro assay involves measuring PLD activity using recombinant PLD1 or PLD2 enzymes. Activity is quantified by monitoring the hydrolysis of a substrate like [³H]-phosphatidylcholine or by using an Amplex Red-based detection system. In the presence of a primary alcohol (like 1-butanol), PLD performs a transphosphatidylation reaction, producing phosphatidylalcohol instead of phosphatidic acid (PA). This product can be separated by thin-layer chromatography (TLC) and quantified [2] [4]. A direct inhibitor like FIPI will reduce the formation of the product in this cell-free system.

Q3: My cellular PLD assay shows high background or low signal-to-noise. What could be wrong?

  • Problem: Assay quality issues.
  • Solution:
    • Validate Your Assay: Use a well-characterized positive control like FIPI to establish the assay window.
    • Distinguish Direct and Indirect Inhibition: Remember that many early "PLD inhibitors" were later found to be indirect, working by decreasing PLD protein expression or through other mechanisms. Your assay should be able to differentiate this [2].
    • Avoid a Common Pitfall: Do not rely on n-butanol alone as a control. n-butanol is not a direct PLD inhibitor; it competes with water as a nucleophile, redirecting PLD activity to produce phosphatidylbutanol instead of PA. This does not fully block PA production and n-butanol itself can have other pleiotropic effects [2].

Experimental Protocol: Cellular PLD Activity Assay

This is a standard methodology used to validate inhibitors like FIPI in a cellular context [4] [3].

Objective: To measure the cellular inhibition of PLD1 or PLD2 by a compound.

Workflow:

G A 1. Plate and Culture Cells (e.g., Calu-1 for PLD1, HEK293-GFPPPLD2 for PLD2) B 2. Pre-treat with Inhibitor (e.g., FIPI for 1 hour) A->B C 3. Stimulate PLD Activity (e.g., with agonist or PMA) B->C D 4. Add 1-Butanol (to capture PLD activity via transphosphatidylation) C->D E 5. Lipid Extraction (using organic solvents like chloroform/methanol) D->E F 6. Separate Lipids (by Thin Layer Chromatography - TLC) E->F G 7. Quantify PBut (visualize and quantify radiolabeled or fluorescent signal) F->G

Key Steps Explained:

  • Cell Preparation: Use appropriate cell lines, which can be engineered to overexpress a specific PLD isoform (e.g., HEK293-gfpPLD2) or cancer cell lines with endogenous PLD activity (e.g., Calu-1) [4].
  • Inhibitor Incubation: Add the inhibitor (e.g., FIPI) to the culture media and incubate (typically for 1 hour) to allow the compound to enter the cells and engage the target [3].
  • PLD Stimulation: Activate PLD enzymes by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA) or a receptor-specific agonist [4].
  • Transphosphatidylation: In the presence of the stimulant, introduce 1-Butanol to the media. PLD will use the alcohol to generate phosphatidylbutanol (PBut) [2] [4].
  • Lipid Extraction & Analysis: Extract cellular lipids using a chloroform/methanol mixture. The lipids are then spotted on a TLC plate to separate PBut from other phospholipids. The PBut spot is visualized and quantified, often by using a radioactive label ([³²P]) or with fluorescent tags. The reduction in PBut formation in inhibitor-treated cells, compared to controls, is used to calculate the percentage of inhibition and the IC₅₀ value [4] [3].

References

Halopemide in vivo dyskinesia side effect management

Author: Smolecule Technical Support Team. Date: February 2026

Halopemide's Clinical Side Effect Profile

FAQ: What is the clinical significance of this compound's side effect profile, particularly regarding dyskinesia?

Early clinical studies from the 1980s reported that this compound lacked the ability to induce parkinsonism and was not associated with extrapyramidal side effects (EPS), such as acute dystonia or tardive dyskinesia, which are commonly linked to typical neuroleptics [1] [2]. A review of its clinical significance noted that in open studies, the drug showed "psychic energizer" properties and was effective in treating negative symptoms of schizophrenia without the adverse effects typical of standard antipsychotics [2]. Despite these promising early findings, robust, large-scale clinical data is limited.

The table below summarizes the key findings on this compound's dyskinesia profile compared to a typical antipsychotic:

Feature This compound Typical Antipsychotic (e.g., Haloperidol)
Dyskinesia / EPS Profile Not observed in preliminary clinical findings [1] [2] Well-documented to cause acute and tardive dyskinesia [3]
Primary Molecular Target Phospholipase D2 (PLD2) inhibitor; Dopamine D2 blocker (with lower potency) [2] Potent Dopamine D2 receptor blocker [3]
Cerebral Distribution in Rats Highest in septal and thalamic areas; lower in striatum [4] Concentrated in the caudate nucleus (striatum) [4]
Subcellular Distribution Far less particle-bound in the caudate nucleus [4] Highly particle-bound [4]

Mechanisms for Low Dyskinesia Risk

FAQ: What are the proposed mechanisms behind this compound's low potential for inducing dyskinesia?

The low incidence of motor side effects is likely due to its unique distribution in the brain and its polypharmacology.

  • Regional Brain Distribution: Unlike traditional neuroleptics like haloperidol, which concentrate in the striatum (a brain region critical for motor control), this compound distributes most heavily in the septal and thalamic areas [4]. This different distribution pattern may allow it to exert therapeutic effects with less impact on motor pathways.
  • Receptor Interaction Profile: this compound is a potent blocker of PLD2 and has a complex pharmacology. It is a dopamine antagonist but is highly promiscuous, interacting with multiple biogenic amine receptors [2]. This broader, less selective profile may contribute to its differentiated clinical effects.

Troubleshooting & Experimental Guidance

FAQ: As a researcher, how should I investigate this compound's side effect profile in my models?

Given the limited modern data, confirming its effects in your specific experimental system is crucial.

  • Verify Target Engagement and Selectivity: Use established assays to confirm that this compound is inhibiting PLD2 in your model without significantly affecting other key receptors, especially at your working concentration.
  • Incorporate Positive Controls: Always include a well-known typical antipsychotic like haloperidol as a positive control in your experiments. Haloperidol is known to induce neuronal apoptosis in the striatum and substantia nigra after acute administration in rats, providing a clear positive signal for neurotoxic and dyskinetic potential [5].
  • Monitor Broader Toxicity: Be aware that this compound's polypharmacology means that off-target effects are possible. A clean ancillary pharmacology profile in a panel assay would increase confidence in the compound's specificity [2].

Experimental Protocol: Assessing Motor Side Effects In Vivo

Here is a detailed methodology for a classic rodent model you can use to evaluate the potential for acute extrapyramidal side effects.

1. Experimental Workflow

The following diagram outlines the key stages of this assessment:

G start Study Start group Animal Grouping start->group dosing Drug Administration group->dosing observe Behavioral Observation dosing->observe score Catalepsy Scoring observe->score analyze Data Analysis score->analyze end Study End analyze->end

2. Detailed Methodology

  • Animals: Use adult male or female rats (e.g., Sprague-Dawley), acclimatized to the facility.
  • Grouping: Randomly assign animals to 3 groups (n=8-10/group):
    • Vehicle Control (e.g., 1% Tween-80 in saline)
    • This compound Test Group (e.g., 1-10 mg/kg, based on pilot studies)
    • Haloperidol Positive Control (1-3 mg/kg, known to induce catalepsy) [5]
  • Route of Administration: Administer compounds via intraperitoneal (IP) or subcutaneous (SC) injection.
  • Behavioral Observation: Place each animal in a clean, transparent plexiglass cage after dosing. Observe and record behaviors for 30-60 minutes post-injection, looking for signs of:
    • Akinesia: Lack of spontaneous movement.
    • Catalepsy: Failure to correct an externally imposed posture. Test this at 30, 60, 120, and 240 minutes post-injection using the bar test.
  • Catalepsy Scoring (Bar Test): Gently place the animal's forepaws on a horizontal bar raised 10 cm from the bench surface. Record the time until the animal removes both forepaws from the bar. A cut-off time of 60 seconds is typically used. Longer descent times indicate stronger cataleptic effects.
  • Data Analysis: Express results as mean descent time ± SEM. Compare groups using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A significant increase in catalepsy time in the positive control group, but not in the this compound group, would confirm its low EPS potential.

References

Halopemide PLD inhibitor potency improvement approaches

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What was the starting point for optimizing halopemide? this compound was initially identified through a high-throughput screen (HTS) as an inhibitor of Phospholipase D2 (PLD2) and served as the lead compound for further optimization [1] [2]. Although it was a known psychotropic agent, its newly discovered PLD2 inhibitory activity and established clinical safety profile made it an excellent starting point for a drug development campaign [3] [4].

Q2: What were the main limitations of the original this compound molecule? The key challenges with the parent this compound molecule were:

  • Lack of Selectivity: Initially reported as a PLD2 inhibitor, it was later found to be a potent dual PLD1/PLD2 inhibitor, actually showing a preference for inhibiting PLD1 [3].
  • Polypharmacology: As an analog of haloperidol, this compound is highly promiscuous, with significant activity against biogenic amine receptors (e.g., dopamine D2 receptor), leading to unwanted off-target effects [3].
  • Suboptimal Potency: Its potency required improvement for use as a robust chemical probe or therapeutic agent [3].

Q3: What were the key strategies used to improve upon this compound? The optimization effort focused on structural modification to address the above limitations. A diversity-oriented synthesis (DOS) approach generated hundreds of analogs. The primary strategy involved replacing the core benzimidazolone of this compound with other privileged structures, which led to the discovery of two distinct chemical series [3]:

  • A benzimidazolone-containing series that yielded selective PLD1 inhibitors (e.g., VU0359595).
  • A triazaspirone scaffold that enabled the development of selective PLD2 inhibitors (e.g., ML298 and the improved ML395).

The table below summarizes the property evolution from this compound to the optimized probe, ML395.

Compound Cellular PLD2 IC₅₀ Cellular PLD1 IC₅₀ PLD2 Selectivity (vs. PLD1) Key Improvements
This compound ~300 nM [3] ~21 nM [3] Dual inhibitor (prefers PLD1) [3] Lead compound; clinical safety data available [3].
ML395 360 nM [3] >30,000 nM [3] >80-fold [3] Greatly improved PLD2 selectivity, cleaner ancillary pharmacology, superior solubility, stability, and pharmacokinetics (PK) [3].

Experimental Protocols & Troubleshooting

Q4: How is the cellular inhibitory potency (IC₅₀) of new compounds determined? This is a core assay for evaluating new analogs. The following protocol is based on the methods used to characterize probes like ML395 [3].

  • 1. Assay Principle: The activity of PLD is measured in a cellular context, typically by quantifying the production of its product, phosphatidic acid (PA), or a related metabolite.
  • 2. Cell Line & Stimulation:
    • Use an appropriate cell line (e.g., HEK-293, cancer cell lines known to express PLD).
    • Pre-treat cells with a range of concentrations of the test inhibitor (e.g., this compound analog) for a defined period.
    • Stimulate the cells with a known PLD activator (e.g., phorbol ester, EGF) to maximally activate cellular PLD signaling.
  • 3. Detection Method (Example):
    • The "transphosphatidylation" activity of PLD is a gold-standard measurement. In the presence of a primary alcohol (like 1-butanol), PLD preferentially converts phosphatidylcholine to phosphatidylalcohol instead of PA.
    • Use a labeled substrate (e.g., fluorescently tagged or radiolabeled phosphatidylcholine).
    • Extract lipids from the cells and separate them via thin-layer chromatography (TLC).
    • Quantify the unique phosphatidylbutanol spot to determine PLD activity. Inhibition by the test compound will reduce the signal in a dose-dependent manner.
  • 4. Data Analysis:
    • Plot the percentage of remaining PLD activity against the logarithm of the inhibitor concentration.
    • Fit the data with a nonlinear regression curve to calculate the IC₅₀ value.

Troubleshooting Guide:

Issue Potential Cause Suggested Solution
High background signal Endogenous PLD activity in unstimulated cells Include a negative control without stimulant. Optimize serum-starvation time before assay.
No dose-response Compound insolubility or instability in assay buffer Use DMSO stocks, ensure final DMSO concentration is consistent and low (e.g., <0.1%). Check compound stability.
Poor curve fit Inadequate concentration range or data points Test a wider range of compound concentrations (e.g., 1 nM - 100 µM). Ensure sufficient replicate data points.

Q5: How is isoform selectivity for PLD2 over PLD1 confirmed? It is critical to profile compounds against both isoforms. The general workflow is as follows [3]:

  • Utilize Isoform-Specific Assays: Perform the cellular or biochemical PLD activity assay (as described above) in parallel, using systems that selectively express or report on PLD1 vs. PLD2 activity.
  • Calculate Selectivity Ratio: Divide the IC₅₀ value obtained for PLD1 by the IC₅₀ value for PLD2. A ratio significantly greater than 1 indicates PLD2 selectivity. For example, ML395 has a selectivity ratio of >80 (>30,000 nM / 360 nM) [3].

The following diagram illustrates the logical workflow from this compound to a selective inhibitor, integrating key optimization strategies.

G Start This compound Lead Compound Problem1 Problem: Lack of Selectivity (Dual PLD1/PLD2 inhibitor) Start->Problem1 Problem2 Problem: Polypharmacology (Off-target receptor activity) Start->Problem2 Strategy Optimization Strategy: Scaffold Replacement via Diversity-Oriented Synthesis Problem1->Strategy Problem2->Strategy Branch Scaffold Branching Point Strategy->Branch PathA Benzimidazolone Core Branch->PathA Leads to PathB Triazaspirone Core Branch->PathB Leads to OutcomeA Outcome: Selective PLD1 Inhibitors (e.g., VU0359595) PathA->OutcomeA OutcomeB Outcome: Selective PLD2 Inhibitors (e.g., ML298, ML395) PathB->OutcomeB

Important Technical Notes

  • Historical Context: The foundational optimization work on this compound was published in 2007 [1] [2]. The more selective probes (ML298, ML395) discussed here represent the "next-generation" molecules that evolved from this work [3].
  • Tool Compounds: Highly selective inhibitors like ML395 are invaluable for deconvoluting the specific biological roles of PLD2 in vitro and in vivo, as they minimize the confounding effects of PLD1 inhibition or off-target receptor activity [3].

References

Halopemide vs haloperidol dopamine receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Haloperidol Halopemide
Drug Class First-generation (typical) antipsychotic [1] [2] Psychotropic agent, structurally analogous to butyrophenones [3]
Primary Mechanism Potent antagonist of dopamine D2 receptors [1] [2] Weak dopamine blocker with a different pharmacological profile [4] [3]
D2 Receptor Affinity High affinity [4] [2]. Binds tightly to D2 receptors, with a dissociation constant lower than that of dopamine itself [2]. Weak activity at dopamine D2 receptors [4].

| Key Experimental Findings | - Crystal structures show direct binding to the D2 receptor orthosteric site [5].

  • A good correlation exists between its affinity for D2 receptors and its behavioral effects in rodent studies [4]. | - Less effective in standard behavioral models for antipsychotic drugs compared to Haloperidol [4].
  • Preliminary clinical findings indicate a lack of drug-induced parkinsonism [3]. |

Experimental Evidence and Methodologies

The characterization of these two drugs relies on various experimental protocols, which explain the differences in their known receptor affinities.

  • For Haloperidol: The understanding of its potent D2 antagonism comes from several high-resolution methods.

    • X-ray Crystallography: The crystal structure of Haloperidol bound to the human D2 dopamine receptor (DRD2) has been solved. This shows precisely how the drug anchors in the orthosteric binding pocket via a salt bridge with a conserved aspartate residue (Asp114³.³²) and extends into a secondary pocket [5].
    • Radioligand Binding Assays: These classical experiments measure a compound's affinity for receptors. Studies have established a strong correlation between Haloperidol's high affinity for D2 receptors in the striatum and its potency in blocking dopamine-mediated behaviors in rodents [4].
    • In Vivo Occupancy Studies: Neuroimaging techniques (like PET and SPECT) in humans show that Haloperidol's clinical efficacy and side effects are directly related to its high level of D2 receptor occupancy in the brain, often exceeding 60-70% [6].
  • For this compound: The data is less direct but points to a different mechanism.

    • Behavioral Pharmacology in Rodents: this compound was found to be much less effective than classic antipsychotics like Haloperidol in standard animal models (e.g., blocking apomorphine-induced stereotypy). This weak activity in vivo suggests a low potency at dopamine D2 receptors [4].
    • Cerebral Distribution and Receptor Interaction Studies: Research on the regional localization of this compound in the rat brain indicates its effects are not explained by a typical strong D2 blockade [3] [7]. It was initially developed and studied for its "non-neuroleptic" properties and its potential to treat symptoms like emotional withdrawal without inducing significant parkinsonian side effects [3].

Dopamine Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathways for dopamine receptors, which is fundamental to understanding how D2 antagonists like Haloperidol exert their effects.

G cluster_pathway Downstream Cellular Effects Dopamine Dopamine D2_Family D2-like Receptors (D2, D3, D4) Dopamine->D2_Family D1_Family D1-like Receptors (D1, D5) Gs Gαs/o D1_Family->Gs Activates Gi Gαi/o D2_Family->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Haloperidol Haloperidol Haloperidol->D2_Family Antagonizes Dopachine Dopachine Dopachine->D1_Family

This diagram shows that dopamine acts on two main receptor families [8]. Haloperidol primarily works by blocking the D2-like receptors, which normally inhibit the production of cAMP. This antagonism is the cornerstone of its antipsychotic action [1] [2]. The mechanism of This compound is not fully elucidated and appears to diverge from this classic pathway of strong D2 blockade [4] [3].

Key Implications for Research

The divergent receptor affinities of these two drugs lead to different clinical and research profiles:

  • Haloperidol is a potent, high-affinity D2 antagonist. This makes it a benchmark tool in neuroscience research for studying D2 receptor function and a effective treatment for positive symptoms of schizophrenia (e.g., hallucinations). However, this same potency is responsible for a high incidence of extrapyramidal side effects (EPS) like parkinsonism and tardive dyskinesia [1] [6].

  • This compound represents an early example of a "non-neuroleptic" drug candidate. Its weak D2 affinity likely explains its reported lower potential for inducing parkinsonism in early clinical trials [3]. This suggests its therapeutic effects, particularly on symptoms like autism and emotional withdrawal, may be mediated through other, non-dopaminergic receptor systems.

References

Halopemide vs FIPI PLD inhibition potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profile Comparison

The table below compares the core characteristics of Halopemide and FIPI based on current research data.

Inhibitor Characteristic This compound FIPI (5-fluoro-2-indolyl des-chlorothis compound)
Original/Primary Use Antipsychotic agent in humans [1] Primarily a research tool derived from this compound [1]
PLD2 IC₅₀ (Biochemical) 200 nM [1] Subnanomolar to Nanomolar range (more potent) [2] [1]
Isoform Selectivity Dual PLD1 and PLD2 inhibitor [1] Potent dual PLD1 and PLD2 inhibitor [1]
Key Experimental Outcomes Inhibits PEth formation in blood in a concentration-dependent manner, but complete inhibition was not achieved [3] Completely inhibits PEth formation in blood at 30,000 nM [3]. More effectively blocks cell spreading and chemotaxis [2].
Reported Off-Target Activities >30 off-target activities (e.g., biogenic amine receptors) [1] >30 off-target activities, similar to this compound [1]

Experimental Context and Key Findings

The potency data in the table is supported by specific experimental methodologies:

  • In Vitro PLD Activity Assays: The primary method for determining IC₅₀ values involves measuring the accumulation of phosphatidylalcohols (like phosphatidylbutanol) via a transphosphatidylation reaction in the presence of a primary alcohol (e.g., 1-butanol). This is a classic and standard technique to assess PLD activity in intact cells [2] [4]. The following diagram illustrates this established experimental workflow.

G A Stimulus Application (GPCR or RTK Agonist) B PLD Activation A->B C Addition of Primary Alcohol (e.g., 1-Butanol) and Inhibitor B->C D Transphosphatidylation Reaction (PLD uses alcohol instead of water) C->D E Formation of Phosphatidylalcohol (e.g., Phosphatidylbutanol) D->E F Lipid Extraction and Quantification (typically via TLC or LC-MS/MS) E->F G Data Analysis (Calculate % inhibition and IC₅₀) F->G

  • Inhibition of PEth Formation in Blood: A key study tested both inhibitors for their ability to prevent the post-sampling formation of phosphatidylethanol (PEth), an alcohol biomarker, in human blood spiked with ethanol [3].

    • This compound reduced PEth formation in a concentration-dependent manner but did not achieve complete inhibition, even at 30,000 nM [3].
    • FIPI demonstrated superior efficacy, with a concentration of 30,000 nM leading to complete inhibition of PEth formation for 24-48 hours [3].
  • Cellular Functional Assays: In cell-based studies, FIPI has been shown to rapidly block the production of phosphatidic acid (PA) and effectively inhibit PLD-mediated processes such as cell spreading and chemotaxis, reinforcing its potent activity in a physiological context [2].

Implications for Research

The data indicates that FIPI is a direct and more potent derivative of this compound. While both are valuable tools for probing PLD biology, you should be aware that they are considered first-generation inhibitors with significant off-target activities [1]. For research requiring higher specificity, second-generation inhibitors have been developed:

  • VU0359595: A highly selective PLD1 inhibitor [1].
  • ML298 and ML395: Potent and selective PLD2 inhibitors, with ML395 being central nervous system (CNS) penetrant and reportedly free from off-target activities [1].

References

Halopemide vs ML395 PLD2 selectivity contrast

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Halopemide and ML395

The table below summarizes the key experimental data and properties of this compound and ML395, highlighting the contrast in their PLD2 selectivity.

Feature This compound ML395 (VU0468809)
Reported PLD2 IC₅₀ ~200 - 300 nM (Cellular) [1] [2] 360 nM (Cellular) [3] [4] [5]
Reported PLD1 IC₅₀ ~21 nM (Cellular) [2] >30,000 nM (Cellular) [3] [4] [5]
Selectivity (PLD2 vs. PLD1) Dual Inhibitor / PLD1-preferring [2] >80-fold selective for PLD2 [3] [4] [5]
Ancillary Pharmacology Promiscuous; many off-target activities (e.g., biogenic amine receptors) [1] [5] Clean Eurofins panel; no off-target activities reported [3] [4] [5]

| Key Experimental Workflow | 1. High-throughput screen (HTS) identified this compound [6]. 2. Characterization in cell-based and biochemical PLD activity assays [2]. | 1. Diversity-oriented synthesis from this compound scaffold [4] [2]. 2. Iterative library synthesis & screening (80+ analogs) [4]. 3. Profiling in cellular & biochemical PLD1/2 assays [4] [5]. | | Physiochemical/DMPK Profile | Used in clinical trials, but scaffold has inherent polypharmacology [5] | Improved; good solubility, stability, low CYP inhibition, and high CNS penetration [4] [5] | | Therapeutic Application | Originally developed as an antipsychotic [5] | Probe molecule with broad-spectrum antiviral activity against influenza strains [3] |

Experimental Protocols for Key Data

The selectivity data in the table above were generated using established biochemical and cellular assays. Here is a detailed look at the methodologies.

Cell-Based PLD Activity Assay

This assay measures a compound's ability to inhibit PLD activity in a live-cell context.

  • Principle: The assay typically utilizes an engineered cell line (e.g., HEK-293) overexpressing either human PLD1 or PLD2 [2]. PLD activity is stimulated by an agonist, and its output is quantified.
  • Workflow:
    • Cell Preparation: Plate cells overexpressing PLD1 or PLD2.
    • Compound Treatment: Incubate cells with the test compound (this compound, ML395, etc.) at varying concentrations.
    • PLD Stimulation: Activate PLD using a stimulant like phorbol ester (PMA).
    • Reaction & Detection: During activation, include a primary alcohol (like 1-butanol). PLD performs a transphosphatidylation reaction, generating a phosphatidylalcohol, which is extracted and measured using techniques like mass spectrometry or by using a fluorescent substrate [2].
    • Data Analysis: IC₅₀ values are calculated from the concentration-response curve of the inhibitor.

The following diagram illustrates the logical workflow and core principle of this assay:

G Start Start: Cell-Based PLD Assay A Plate PLD1 or PLD2 Overexpressing Cells Start->A B Treat with Compound (Inhibitor) A->B C Stimulate PLD Activity (e.g., with PMA) B->C D Include 1-Butanol (Transphosphatidylation Nucleophile) C->D E PLD Enzyme generates Phosphatidylbutanol (PtdBuOH) D->E F Extract and Measure PtdBuOH Product E->F G Calculate IC₅₀ from Concentration-Response F->G

Biochemical PLD Activity Assay

This assay tests for direct inhibition by measuring the compound's effect on the purified PLD enzyme in a cell-free system.

  • Principle: The assay monitors the hydrolysis of a phosphatidylcholine substrate by purified PLD1 or PLD2 enzyme in the presence of the inhibitor [2].
  • Workflow:
    • Reaction Setup: Combine purified PLD1 or PLD2 enzyme with the test compound and a substrate. The substrate can be radiolabeled (e.g., [³H]-phosphatidylcholine) or fluorescently tagged [4].
    • Incubation: Allow the enzymatic reaction to proceed for a set time.
    • Product Detection: Measure the formation of the reaction product, choline or phosphatidic acid. For [³H]-phosphatidylcholine, this involves organic extraction and scintillation counting [2]. A fluorescent substrate would release a fluorescent product upon hydrolysis.
    • Data Analysis: IC₅₀ values are determined from the concentration-dependent inhibition of product formation.

Key Insights for Researchers

  • This compound is a foundational but non-selective tool: While its discovery validated the this compound scaffold for PLD inhibition, it is now understood to be a potent dual PLD1/2 inhibitor, or even PLD1-preferring, making it unsuitable for isolating PLD2-specific functions [2].
  • ML395 is a superior probe for PLD2 biology: Its high selectivity, clean ancillary pharmacology, and favorable drug-like properties make ML395 the preferred chemical tool for investigating the unique physiological and pathological roles of PLD2 without the confounding effects of PLD1 inhibition [4] [5].
  • Context of discovery matters: ML395 was developed through a rigorous medicinal chemistry campaign aimed explicitly at improving isoform selectivity and pharmacokinetic properties over earlier generations of inhibitors, including those derived from this compound [4].

References

Halopemide clinical effects vs traditional neuroleptics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Clinical Effects and Characteristics

The table below summarizes the core differences between Halopemide and traditional neuroleptics based on the available historical data.

Feature This compound Traditional Neuroleptics (e.g., Haloperidol)
Drug Class Butyrophenone-derived psychotropic agent [1] [2] Typical, first-generation antipsychotics [3]
Primary Clinical Profile "Psychic energizer"; activating, disinhibitive [1] Antipsychotic; focused on reducing positive symptoms [3]
Target Symptoms Autism, emotional withdrawal, apathy, poor communication [1] [2] Positive symptoms (e.g., hallucinations, delusions) [3]
Key Efficacy Data Improved social contact/activity in open-label trials (e.g., 20 of 34 schizophrenic patients with autism) [1] Effective for positive symptoms; no clear efficacy difference between various typical drugs in a large review [3]
Side Effect Profile Preliminary data suggests it may lack parkinsonism-inducing effects [2] High incidence of extrapyramidal side effects (EPS), including akathisia [3]
Proposed Molecular Action Dopamine receptor blocker with a unique cerebral distribution and receptor interaction profile [1] [2] Primarily dopamine D2 receptor antagonism [4]

Key Experimental Data and Protocols

The initial clinical profile of this compound was established through several small-scale studies in the 1970s and 1980s. Here are the methodologies and findings from some of the key experiments cited in the review articles.

Open Pilot Trial in Schizophrenia
  • Experimental Protocol: An open-label pilot trial was conducted with ten female schizophrenic in-patients. Their previous, moderately effective long-term neuroleptic treatment was switched to a daily oral dose of 22.5-60 mg of this compound. The patients were assessed for symptoms like autism, hallucinations, and delusions [1].
  • Results: Eight out of ten patients showed significant improvement. The effect on core symptoms like autism, hallucinations, and delusions was notable, though agitation was not affected [1].
Double-Blind Trial in Oligophrenic Patients
  • Experimental Protocol: A double-blind trial involved ten young male oligophrenic patients with pronounced autistic behavior. All previous neuroleptic medication was abruptly withdrawn, and patients were randomized to receive either this compound (7.5 mg twice daily) or a placebo [1].
  • Results: The five patients in the this compound group became more alert, communicative, and appeared activated. One patient, in particular, spoke in an adequate manner for the first time after receiving the drug [1].
Multicenter Open Trial
  • Experimental Protocol: In a multicenter open trial, seventy outpatients with various diagnoses (but all with poor contact and energy as selection criteria) received oral this compound (usually 10 mg twice daily) in addition to their previous treatment [1].
  • Results: Forty-six patients clearly benefited. Improvement was most notable in young schizophrenic patients with autistic symptomatology (20 of 34), but also observed in neurosis (11 of 16), and some depressive patients (10 of 13). The study concluded that agitation, anxiety, and suicidal tendencies might be contraindications [1].

Molecular Mechanisms and Signaling Pathways

While the exact molecular mechanism of this compound was not fully elucidated in the available search results, its profile is distinct from traditional neuroleptics. For context, the diagram below illustrates a key signaling pathway modulated by many antipsychotics, which may contribute to their different effect profiles [4].

G DA Dopamine (DA) D2R Dopamine D2 Receptor (DRD2) DA->D2R  Activates betaArr β-arrestin 2 D2R->betaArr  Recruits D2R->betaArr  Prevents  Recruitment PP2A Protein Phosphatase 2A (PP2A) betaArr->PP2A  Binds AKT AKT (inactive) PP2A->AKT  Dephosphorylates pAKT p-AKT (active) uGSK3b GSK-3β (active) AKT->uGSK3b  No Inhibition GSK3b p-GSK-3β (inactive) pAKT->GSK3b  Phosphorylates  & Inactivates NeuroProt Neuroprotective Effects GSK3b->NeuroProt  Promotes uGSK3b->NeuroProt  Impedes Antipsychotic Antipsychotic (D2R Antagonist) Antipsychotic->D2R  Blocks

Diagram: Simplified AKT/GSK-3β Signaling Pathway in Antipsychotic Action. This pathway shows how dopamine D2 receptor antagonism can lead to the inactivation of GSK-3β via AKT phosphorylation, a mechanism associated with the neuroprotective effects of some atypical antipsychotics [4]. The precise interaction of this compound with this pathway is not specified in the search results.

Conclusion for Research and Development

  • Unique Clinical Niche: Its potential as an "energizing" agent for symptoms of withdrawal and autism, rather than a general-purpose sedating antipsychotic, represents a different therapeutic approach [1] [2].
  • Differentiated Safety Profile: Preliminary clinical findings indicated that this compound might lack the parkinsonism-inducing effects common to traditional neuroleptics, which would be a significant advantage [2].
  • Distinct Mechanism: Its unique cerebral distribution and receptor interactions suggest its molecular mechanism differs from the standard D2 antagonism model, meriting further investigation [1] [2].

For modern drug development, these findings highlight the value of exploring compounds that go beyond broad D2 receptor blockade. The case of this compound suggests that targeting specific neural circuits or downstream signaling pathways could lead to drugs with more tailored efficacy and improved side-effect profiles.

References

Antipsychotics and Relative Risk of Inducing Parkinsonism

Author: Smolecule Technical Support Team. Date: February 2026

Antipsychotic Name Generation Typical Risk of Inducing Parkinsonism [1]
Haloperidol First (Typical) High (+++)
Pimozide First (Typical) High (+++)
Fluphenazine First (Typical) High (+++)
Chlorpromazine First (Typical) Moderate (++)
Risperidone Second (Atypical) Moderate (++)
Olanzapine Second (Atypical) Moderate (++)
Lurasidone Second (Atypical) Moderate (++)
Aripiprazole Second (Atypical) Low (+)
Quetiapine Second (Atypical) Low (+)
Clozapine Second (Atypical) Low (+)

Mechanistic Insights and Experimental Data

The higher risk associated with haloperidol is explained by several key mechanisms, which have been explored through various experimental protocols.

Dopamine D2 Receptor Occupancy
  • Theory: The primary mechanism of AIP is the blockade of postsynaptic dopamine D2 receptors in the striatum, which disrupts the thalamocortical motor loop [1].
  • Experimental Evidence: Using Positron Emission Tomography (PET) to measure receptor occupancy, studies have established a threshold.
    • Findings: Occupancy of striatal D2/3 receptors above approximately 80% is strongly linked to the development of parkinsonism [1]. Typical antipsychotics like haloperidol frequently exceed this threshold, while many atypical antipsychotics maintain lower occupancy at therapeutic doses.
The "Fast-Off-D" Theory and Binding Kinetics
  • Theory: This hypothesis suggests that atypical antipsychotics have a lower EPS risk because they dissociate rapidly from the D2 receptor. This allows for more transient blockade and better physiological dopamine signaling, especially in response to phasic dopamine bursts [1].
  • Experimental Evidence: A landmark 2017 study used a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay to precisely measure the association and dissociation rates of various antipsychotics at the human D2 receptor under physiological conditions [2].
    • Key Finding: Contrary to the simple "fast-off" theory, the study concluded that the association rate of a drug is a more robust predictor of EPS than its dissociation rate. Drugs with slower association rates showed a lower propensity for EPS. This is modeled on the concept of "rebinding" within the synaptic cleft, where fast-associating drugs are more likely to repeatedly bind to and block receptors [2].

The following diagram illustrates the primary pathophysiological pathway and the role of binding kinetics in drug-induced parkinsonism.

cluster_pathway Pathophysiology of Antipsychotic-Induced Parkinsonism cluster_kinetics Impact of Drug Binding Kinetics AP Antipsychotic Drug (e.g., Haloperidol) D2 Blockade of Striatal Dopamine D2 Receptors AP->D2 GABA Disinhibition of GABAergic Neurons (Indirect Pathway) D2->GABA Kinetics Drug-Receptor Binding Kinetics D2->Kinetics GPi ↑ Inhibition in Globus Pallidus/Substantia Nigra GABA->GPi Thalamus ↓ Thalamocortical Activity GPi->Thalamus Cortex Motor Symptoms (Bradykinesia, Tremor, Rigidity) Thalamus->Cortex Assoc Rapid Association Rate (k_on) Kinetics->Assoc SlowAssoc Slow Association Rate (k_on) Kinetics->SlowAssoc Rebinding High Probability of Receptor Rebinding Assoc->Rebinding SustainedBlock Sustained Receptor Blockade Rebinding->SustainedBlock HighEPS High EPS Risk SustainedBlock->HighEPS LowRebinding Low Probability of Receptor Rebinding SlowAssoc->LowRebinding TransientBlock More Transient Receptor Blockade LowRebinding->TransientBlock LowEPS Low EPS Risk TransientBlock->LowEPS

Supporting Clinical Trial Evidence

Clinical trials directly comparing drugs consistently demonstrate these differences:

  • Risperidone vs. Haloperidol: A double-blind, multi-center trial in patients who had experienced disturbing EPS on previous neuroleptics found that risperidone caused a significantly stronger reduction in parkinsonism than haloperidol, while providing comparable antipsychotic efficacy [3] [4].
  • Olanzapine vs. Haloperidol: A randomized double-blind trial in first-episode psychosis patients found that while both drugs were effective, olanzapine-treated patients had a significantly lower rate of treatment-emergent parkinsonism and akathisia compared to those on haloperidol [5].
  • Haloperidol represents a high-risk benchmark for drug-induced parkinsonism due to its high potency and sustained D2 receptor blockade.
  • Atypical Antipsychotics like quetiapine, clozapine, and aripiprazole offer a lower-risk profile, largely due to their favorable receptor binding kinetics and multi-receptor pharmacology.
  • Modern drug discovery efforts aimed at minimizing EPS should focus not just on receptor affinity, but also on optimizing binding kinetics, particularly the association rate, to reduce the potential for synaptic rebinding and sustained receptor blockade [2].

References

Halopemide dual PLD1/PLD2 inhibition vs selective inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Comparison at a Glance

Inhibitor Name Target Profile Cellular PLD1 IC₅₀ Cellular PLD2 IC₅₀ Selectivity Fold (PLD2 vs. PLD1) Key Characteristics & Advancements
Halopemide Dual PLD1/2 Inhibitor [1] [2] 21 nM [1] [2] 300 nM [1] [2] ~0.07 (Prefers PLD1) Foundational scaffold; highly promiscuous for biogenic amine receptors (e.g., D₂ receptor) [1].
ML299 Dual PLD1/2 Inhibitor [3] 5.6 nM [3] 20 nM [3] Dual (Balanced) Improved potency & cleaner ancillary pharmacology vs. This compound; CNS penetrant [3].
ML395 PLD2-Selective Inhibitor [1] [4] >30,000 nM [1] [4] 360 nM [1] [4] >80 [1] [4] Excellent selectivity, solubility, and in vivo PK profile; minimal anti-target activity [1] [4].
VU0359595 PLD1-Selective Inhibitor [1] [5] Information missing Information missing ~1,700 for PLD1 [1] Early example of high isoform selectivity derived from the this compound scaffold [1].

Experimental Protocols for Profiling Inhibitors

The data in the table above is typically generated through a combination of biochemical and cellular assays to confirm direct target engagement and activity in a more physiologically relevant context.

  • 1. Cellular PLD Activity Assay

    • Purpose: To measure the inhibitor's ability to block PLD activity in living cells [2].
    • Methodology: Cells (often overexpressing PLD1 or PLD2) are pre-labeled with [³H]myristic acid, which incorporates into membrane phospholipids. The cells are then stimulated (e.g., with PMA or EGF) in the presence of the inhibitor and a primary alcohol like 1-butanol. PLD's unique transphosphatidylation reaction uses the alcohol to produce [³H]phosphatidylbutanol ([³H]PtdBuOH), which is separated and quantified via thin-layer chromatography and scintillation counting. The reduction in [³H]PtdBuOH formation in the presence of the inhibitor is used to calculate the IC₅₀ value [2] [6].
  • 2. Biochemical Assay with Purified Enzymes

    • Purpose: To confirm the compound acts directly on PLD and not through an upstream cellular mechanism [3] [2].
    • Methodology: Recombinant PLD1 or PLD2 protein is immunoprecipitated or purified. The enzymatic activity is measured in vitro by providing a substrate (like phosphatidylcholine) and detecting the products, choline or phosphatidic acid, using a colorimetric or fluorometric method. Inhibitor potency (IC₅₀) is determined by its concentration-dependent reduction of product formation [3] [2].

Research Applications and Strategic Choice

The decision to use a dual or selective inhibitor depends on the biological question being asked. The following diagram outlines the strategic decision-making process for selecting the appropriate inhibitor based on your research objectives.

G Start Research Objective: Study PLD Function SubQ1 Is the goal to validate PLD as a broad therapeutic target? Start->SubQ1 SubQ2 Is it necessary to dissect the unique roles of each isoform? SubQ1->SubQ2 No DualPath Recommendation: Use a Dual PLD1/2 Inhibitor SubQ1->DualPath Yes SubQ3 Which isoform is of interest? SubQ2->SubQ3 Yes SubQ2->DualPath No / Unsure PLD1Select e.g., VU0359595 (PLD1-Selective) SubQ3->PLD1Select PLD2Select e.g., ML395 (PLD2-Selective) SubQ3->PLD2Select RationaleDual Rationale: Mimics broad pharmacological shutdown DualPath->RationaleDual SelectivePath Recommendation: Use an Isoform-Selective Inhibitor RationaleSelect Rationale: Enables precise attribution of phenotypes SelectivePath->RationaleSelect PLD1Select->SelectivePath PLD2Select->SelectivePath

The therapeutic potential of inhibiting PLD has been explored in several areas, which further informs the choice of inhibitor:

  • Oncology: PLD1 inhibition has been shown to induce immunogenic cell death (ICD) in colorectal cancer cells, enhancing phagocytosis by macrophages and T-cell-mediated killing. It can also synergize with anti-PD-L1 immunotherapy [6]. Furthermore, PLD1 is a key player in cancer stemness and chemoresistance, making it a promising target in cancers like colorectal cancer and glioblastoma [7].
  • Thrombosis and Stroke: Studies in mice models show that inhibiting PLD1 provides protective effects against pulmonary thrombosis and ischemic stroke. Concurrent inhibition of both PLD1 and PLD2 has a synergistic, more robust protective effect, suggesting partially redundant functions in these contexts [8].
  • Virology: The dual inhibitor ML299 and the selective PLD2 inhibitor ML395 have shown interesting activity as antiviral agents in cellular assays against a range of influenza strains [3] [1] [4].

A Guide for Practical Decision-Making

For researchers designing a study, here is a concise guide based on the current chemical tools:

  • Choose this compound if: Your study is a proof-of-concept to broadly link PLD activity to a phenotype, acknowledging its significant off-target activity limits definitive conclusions.
  • Choose ML299 if: You need a potent and well-characterized dual PLD1/2 inhibitor with cleaner ancillary pharmacology than this compound for in vitro or in vivo studies where broad PLD inhibition is desired [3].
  • Choose ML395 if: Your goal is to specifically interrogate PLD2 function with high confidence, thanks to its excellent selectivity and drug-like properties for in vivo studies [1] [4].
  • Choose a PLD1-Selective Inhibitor (e.g., VU0359595) if: You need to isolate the role of PLD1, particularly in pathways like Wnt/β-catenin signaling or immunogenic cell death in cancer [6] [7].

References

Comparison of Cerebral Distribution: Halopemide vs. R29800

Author: Smolecule Technical Support Team. Date: February 2026

Feature Halopemide R29800 / Spiperone (Typical Neuroleptics)
Overall Brain Concentration Approximately 10 times lower [1]. Approximately 10 times higher [1].
Pituitary Gland Concentration Similar levels [1]. Similar levels [1].
Regional Distribution (Highest levels) Septal and thalamic areas [1]. Caudate nucleus, nucleus accumbens, tuberculum olfactorium [1].
Subcellular Distribution in Caudate Nucleus Far less particle-bound [1]. More particle-bound [1].
Clinical / Pharmacological Profile Psychotropic "psychic energizer"; different from typical neuroleptics; lower potential for inducing parkinsonism [2] [3]. Typical neuroleptic profile [1].

> Note: The data in this table is derived from a single animal study conducted in 1978 [1]. While this is a key direct comparison, newer research contexts have been identified and are discussed in the section below.

Experimental Methodology

The data in the table above was generated using the following experimental protocols from the 1978 study [1]:

  • Animal Model: Adult rats were used for the experiments.
  • Drug Administration and Tissue Sampling: Animals were administered the drugs and subsequently sacrificed at specific time points. The brain and pituitary gland were rapidly removed.
  • Regional Dissection: The brain was dissected on an ice-cold plate into specific regions, including the caudate nucleus, septal area, thalamus, nucleus accumbens, and tuberculum olfactorium.
  • Drug Concentration Measurement: The concentrations of this compound and the comparison neuroleptics in each brain region were determined using radiometric techniques, which allowed for precise quantification of the compound and its metabolites.
  • Subcellular Distribution: The study also analyzed how the drugs were distributed within the cells of the caudate nucleus by using a subcellular fractionation technique. This process separates different cellular components (e.g., particles like synaptosomes and vesicles from the cytosol) to see where the drug is localized.

The workflow below illustrates the key steps of this methodology.

G start Start Experiment step1 Drug Administration (To Rats) start->step1 step2 Sacrifice Animals and Extract Brain step1->step2 step3 Regional Brain Dissection (Caudate Nucleus, Septal Area, Thalamus, etc.) step2->step3 step4 Analysis of Drug Concentration (Radiometric Techniques) step3->step4 step5a A: Regional Distribution (Compare concentrations across brain areas) step4->step5a step5b B: Subcellular Distribution (Fractionation of caudate nucleus to analyze particle binding) step4->step5b end Data Interpretation step5a->end step5b->end

Modern Research Context for this compound

While the direct comparative data on cerebral distribution is historical, this compound has gained renewed interest in modern pharmacology for a different reason:

  • Phospholipase D (PLD) Inhibition: Since around 2007, this compound has been identified as an inhibitor of Phospholipase D (PLD), specifically a dual inhibitor of both PLD1 and PLD2 isoforms [3]. This enzyme is involved in producing phosphatidic acid, a key lipid second messenger in cellular signaling [4] [3].
  • Tool Compound in Research: Because of this activity, this compound is now used as a starting point for developing research chemicals and is sold as a PLD inhibitor for scientific investigation [4]. This has shifted its primary research application from psychotropic agent to a tool for studying cancer, CNS disorders, and virology [3].
  • Receptor Interactions: this compound is known to be a pharmacologically promiscuous compound. In addition to its PLD activity, it is a dopamine receptor antagonist, which contributes to its original psychotropic profile and differentiates it from other butyrophenone neuroleptics [2] [3].

Summary and Key Takeaways

For researchers today, the key points are:

  • The direct comparison with R29800 shows a distinct cerebral distribution profile for this compound, which likely underpins its different clinical effects, particularly its lower incidence of extrapyramidal side effects [2] [1].
  • The primary contemporary relevance of this compound lies in its application as a phospholipase D inhibitor in biochemical and cell-based research [4] [3] [5].
  • The available comparative data is foundational but dated. Current research on its distribution would benefit from modern techniques like cerebral microdialysis, which are better suited for assessing the pharmacologically active, unbound fraction of drugs in the brain [6] [7].

References

Comparative Side Effect Profile: Halopemide vs. Typical Neuroleptics

Author: Smolecule Technical Support Team. Date: February 2026

Feature Halopemide Typical Neuroleptics (e.g., Haloperidol)
Chemical Class Butyrophenone derivative [1] [2] Butyrophenone, Phenothiazine, etc. [3]
Primary Clinical Indication (Historical) Autism, emotional withdrawal, apathy; "psychic energizer" [1] [2] [4] Psychosis, agitation, hallucinations [3]
Key Differentiating Side Effect Minimal to no parkinsonism in preliminary clinical findings [2] [4] High risk of acute extrapyramidal symptoms (EPS) and tardive dyskinesia [5] [3]
Metabolic Side Effects Limited data from clinical trials; not a highlighted issue in historical reports [1] Can cause weight gain and metabolic dysfunction, though risk is generally lower than with some atypicals like olanzapine [6]
Receptor Profile (from which side effects can be inferred) Potent dual inhibitor of Phospholipase D1/2 (PLD1/2) [7] [8]. Also a dopamine antagonist but with a potentially unique cerebral distribution [2] [9]. High-affinity antagonism at Dopamine D2 receptors is the primary mechanism, strongly linked to EPS [3].
Mechanism & Contemporary Significance Modern research focuses on its use as a chemical probe for PLD2 inhibition, with relevance to cancer, virology, and CNS disorders [7] [8]. Efficacy primarily attributed to D2 blockade; used as a benchmark for antipsychotic efficacy and side effects in research [5] [3].

Detailed Experimental Data & Protocols

The key experiments that define this compound's profile involve both its historical clinical trials and modern molecular assays.

Clinical Trials on Side Effects
  • Objective: To evaluate the safety, tolerability, and clinical effects of this compound in patients with schizophrenia and other psychiatric conditions characterized by withdrawal and autism [1].
  • Methodology:
    • Study Design: Early trials included open-label pilot studies and at least one double-blind trial comparing this compound to placebo [1].
    • Participants: Schizophrenic, oligophrenic, and autistic patients with prominent symptoms of social withdrawal and inactivity [1].
    • Dosing: Oral this compound, with daily doses ranging from 15 mg to 60 mg [1].
    • Outcome Measures: Clinical global impression of improvement and specific monitoring for neurological side effects like parkinsonism [1].
  • Key Findings: The trials reported that this compound had an activating and disinhibitive effect, improving alertness and communication. Critically, it was noted that this compound lacked the ability to induce parkinsonism [1] [2] [4].
Molecular Binding and Cellular Activity Assays
  • Objective: To determine the precise molecular target of this compound and its potency, which explains its unique profile [7] [8].
  • Methodology:
    • Cellular PLD Activity Assay:
      • Cells (e.g., HEK293) overexpressing human PLD1 or PLD2 isoforms are used.
      • The assay measures the conversion of a phosphatidylcholine substrate to phosphatidic acid in the presence of the test compound (this compound or analogs).
      • Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) [7] [8].
    • Receptor Binding Profiling:
      • Competition binding assays are performed against a panel of cloned human neurotransmitter receptors (e.g., dopamine, serotonin, histamine) to identify off-target interactions [7].
  • Key Findings: These assays confirmed that this compound is not just a dopamine blocker but a potent, nanomolar-level dual inhibitor of PLD1 and PLD2 (cellular IC50: PLD1 = 21 nM, PLD2 = 300 nM). This mechanism is distinct from classical neuroleptics and is now a key area of research [7].

Mechanism and Workflow Visualization

The following diagram illustrates the distinct mechanisms of action of this compound and typical neuroleptics, and the experimental workflow to profile them.

Key Insights for Researchers

For drug development professionals, the case of this compound offers several critical insights:

  • Beyond Dopamine: this compound demonstrates that clinically effective psychotropic agents can be developed without a high-risk EPS profile by targeting pathways beyond direct, high-potency D2 blockade.
  • Repurposing Legacy Compounds: Investigating the molecular targets of "failed" or shelved drugs using modern techniques can uncover novel mechanisms of action, as seen with the discovery of this compound's potent PLD inhibition.
  • Polypharmacology: A compound's overall effect is the sum of its interactions with multiple targets. This compound's "dopamine blocker + PLD inhibitor" profile may underlie its unique clinical observations. Designing molecules with specific multi-target profiles is a viable strategy.

References

Halopemide anti-autistic properties clinical validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile & Historical Trial Data

Halopemide was investigated in the 1970s and 80s as a psychotropic agent. The table below summarizes the key clinical findings from that period, which were primarily open-label or small double-blind trials [1] [2].

Trial Type/Reference Patient Population Dosage Key Efficacy Findings Reported Limitations & Contra-indications
Open pilot trial [2] 10 female schizophrenic in-patients 22.5-60 mg daily Significant improvement in 8/10 patients; highly significant effect on autism, hallucinations, and delusions; no effect on agitation. Agitation was not affected.
Double-blind trial [2] 10 young male oligophrenic patients with autistic behaviour 7.5 mg, twice daily Superior to placebo; patients became more alert, communicative, and activated; one patient spoke adequately for the first time.
Case study [2] A 16-year-old girl with infantile autism 7.5 mg, twice daily Spectacular improvement.
Multicenter open trial [2] 70 outpatients (various diagnoses) with poor contact and energy Usually 10 mg, twice daily 46 patients clearly benefited; most significant improvement in young schizophrenic patients with autistic symptomatology (20 of 34). Agitation, anxiety, and suicidal tendencies were considered contra-indications.
Double-blind cross-over study [2] 14 responders from the multicenter trial Corresponding to optimum dose from open trial 9 patients clearly deteriorated during the placebo period.

A consistent finding across these studies was that this compound functioned as a "psychic energizer," showing particular promise for symptoms of autism, emotional withdrawal, and apathy, without inducing extrapyramidal side effects like parkinsonism [1].

Modern Mechanistic Insights: PLD2 Inhibition

While the original clinical studies focused on its psychotropic profile, more recent research has identified a specific molecular mechanism. This compound was rediscovered through a high-throughput screen as a direct inhibitor of Phospholipase D2 (PLD2) [3] [4].

Subsequent studies characterized this compound more accurately as a dual PLD1/PLD2 inhibitor, with a cellular IC50 of 21 nM for PLD1 and 300 nM for PLD2 [3]. This mechanism is distinct from its early classification as a butyrophenone-derived neuroleptic. The signaling pathway and role of PLD enzymes are illustrated below.

G GPCR_RTK Cell Surface Receptors (GPCRs, RTKs) PLD_Activation PLD Enzyme Activation GPCR_RTK->PLD_Activation Stimulates PA Product: Phosphatidic Acid (PA) PLD_Activation->PA Hydrolysis PC Substrate: Phosphatidylcholine (PC) PC->PLD_Activation DownstreamEffects Downstream Signaling & Cellular Effects PA->DownstreamEffects Activates This compound This compound Inhibition This compound->PLD_Activation Inhibits

This PLD pathway is implicated in various cellular functions, and its dysregulation is linked to cancer and other diseases [5] [4]. The safety profile of this compound observed in early clinical trials, with plasma exposures high enough to inhibit PLD, suggests that targeting this pathway is a therapeutically viable mechanism [3].

Experimental Protocol for PLD Inhibition

The key experiments that identified and validated this compound as a PLD inhibitor involved both biochemical and cellular assays [3]:

  • In Vitro Biochemical Assay: This test measures the direct inhibition of purified PLD enzyme activity. The assay typically uses a radiolabeled substrate (like ³H-phosphatidylcholine). The enzyme catalyzes its hydrolysis, producing ³H-choline, which is quantified to determine enzymatic activity and the inhibitor's potency (IC50).
  • Cellular PLD Activity Assay: This assesses inhibition in a live-cell context. Cells are treated with the inhibitor and stimulated to activate endogenous PLD. The classic method uses a primary alcohol (like butanol). Active PLD performs a transphosphatidylation reaction, generating a metabolically stable phosphatidylalcohol, which is extracted and measured to determine cellular IC50.

Future Context: The Modern Autism Therapeutic Pipeline

For comparison, the current drug development landscape for Autism Spectrum Disorder (ASD) is active. As of 2025, over 20 companies are developing more than 22 therapies [6]. These investigational drugs have diverse, novel mechanisms of action, unlike the earlier approach with this compound.

Drug Name Company Phase Proposed Mechanism of Action (MoA)
AST-001 Astrogen Phase III Mitochondrial protein modulator [6]
ML004 MapLight Therapeutics Phase II Serotonin receptor agonist [6]
AB-2004 Axial Therapeutics Phase II Microbiome modulator [6]
ARD-501 Aardvark Therapeutics Phase II Undefined mechanism [6]
AJA001 Ajna BioSciences Phase I Undefined mechanism (botanical) [6]
L1-79 Yamo Pharmaceuticals Phase II Adrenergic signaling modulator (improved socialisation) [6] [7]

Summary and Research Considerations

For your work as a researcher, the most promising angle may be the PLD inhibition mechanism itself. Future research could focus on:

  • Investigating the role of PLD signaling in neurodevelopmental pathways relevant to ASD.
  • Evaluating next-generation, isoform-selective PLD inhibitors in modern preclinical models of ASD.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

416.1415318 Da

Monoisotopic Mass

416.1415318 Da

Heavy Atom Count

29

LogP

4.63 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65Q28TV0ZY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59831-65-1

Wikipedia

Halopemide

Dates

Last modified: 08-15-2023
1: Chevalier F, Carrera LC, Nussaume L, Maréchal E. Chemical Genetics in Dissecting Membrane Glycerolipid Functions. Subcell Biochem. 2016;86:159-75. doi: 10.1007/978-3-319-25979-6_7. Review. PubMed PMID: 27023235.
2: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD2 Inhibitor. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143549/ PubMed PMID: 23762931.
3: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143555/ PubMed PMID: 23762925.
4: Loonen AJ, Soudijn W. Halopemide, a new psychotropic agent. Cerebral distribution and receptor interactions. Pharm Weekbl Sci. 1985 Feb 22;7(1):1-9. Review. PubMed PMID: 2984638.

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